PF-06761281
Description
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)/t13-/m1/s1 |
InChI Key |
FGYMJXFSHBLHLW-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is primarily expressed in the liver and brain and is responsible for the uptake of extracellular citrate into cells. By inhibiting NaCT, this compound modulates cellular citrate levels, a key metabolite at the intersection of energy metabolism, lipogenesis, and neuronal function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of SLC13A5
The primary mechanism of action of this compound is the inhibition of the sodium-coupled citrate transporter, SLC13A5.[1][2] This transporter facilitates the entry of citrate from the bloodstream into hepatocytes, where it serves as a crucial substrate for fatty acid and cholesterol synthesis.
Subsequent detailed mechanistic studies have revealed that this compound is not a simple competitive inhibitor. Instead, it acts as an allosteric, state-dependent inhibitor of human SLC13A5.[3] This means that the inhibitory potency of this compound is significantly influenced by the concentration of the natural substrate, citrate.[3][4] Evidence suggests that this compound binds to a site on the transporter that is distinct from the citrate binding site, and its binding affinity is modulated by the conformational state of the transporter as it binds and transports citrate.[3][4] Interestingly, in the absence of citrate, this compound exhibits low-affinity substrate activity.[3]
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for NaCT over other related dicarboxylate transporters.
| Target/System | Assay Type | IC50 (µM) | Reference |
| Human NaCT (HEK293 cells) | [¹⁴C]-Citrate Uptake | 0.51 | [1] |
| Human NaDC1 (HEK293 cells) | [¹⁴C]-Succinate Uptake | 13.2 | [1] |
| Human NaDC3 (HEK293 cells) | [¹⁴C]-Succinate Uptake | 14.1 | [1] |
| Rat Hepatocytes | [¹⁴C]-Citrate Uptake | 0.12 | |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | 0.21 | |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | 0.74 |
Signaling Pathway and Inhibition Model
The following diagram illustrates the transport of citrate by NaCT and the proposed allosteric inhibition by this compound.
References
- 1. Mutations in the Na+/Citrate Cotransporter NaCT (SLC13A5) in Pediatric Patients with Epilepsy and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
PF-06761281: A Selective Inhibitor of the Solute Carrier Family 13 Member 5 (SLC13A5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter, has emerged as a significant therapeutic target for a spectrum of metabolic diseases and certain neurological disorders. Predominantly expressed in the liver and brain, SLC13A5 plays a crucial role in cellular energy homeostasis by transporting citrate from the extracellular space into the cytoplasm. Dysregulation of SLC13A5 function is implicated in conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and a rare form of neonatal epilepsy. This technical guide provides a comprehensive overview of PF-06761281, a potent and selective inhibitor of SLC13A5. We delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to SLC13A5
SLC13A5, also known as the sodium-citrate cotransporter (NaCT), is a plasma membrane protein responsible for the uptake of extracellular citrate, a key metabolic intermediate.[1] In the liver, imported citrate serves as a precursor for fatty acid and cholesterol synthesis and plays a role in regulating glycolysis and gluconeogenesis.[2] Inhibition of hepatic SLC13A5 is therefore considered a promising strategy for mitigating metabolic disorders characterized by excess lipid accumulation and insulin (B600854) resistance.[3]
Conversely, loss-of-function mutations in the SLC13A5 gene lead to a severe form of neonatal epilepsy, developmental delay, and teeth hypoplasia, underscoring the critical role of citrate transport in neuronal function.[1][4] In neurons, citrate is a precursor for the synthesis of neurotransmitters such as glutamate (B1630785) and GABA.[4] The dual role of SLC13A5 in metabolic regulation and neurological function makes it a compelling, albeit complex, drug target.
This compound: A Potent and Selective SLC13A5 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for SLC13A5.[5] It is an orally active compound that has been shown to effectively inhibit citrate uptake in both in vitro and in vivo models.[6][7]
Mechanism of Action
Initial studies suggested a competitive inhibition mechanism for compounds in the same series as this compound. However, more detailed investigations have revealed a more complex mechanism of action. Evidence suggests that this compound and its analogs are allosteric, state-dependent inhibitors of SLC13A5.[1] This means their inhibitory potency is influenced by the concentration of the natural substrate, citrate, and they bind to a site on the transporter distinct from the citrate binding site, stabilizing a particular conformational state of the transporter.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and in vivo activity.
Table 1: In Vitro Potency of this compound
| Assay System | Target | IC50 (µM) | Reference |
| HEK293 cells expressing human NaCT (SLC13A5) | SLC13A5 | 0.51 | [8] |
| Human Hepatocytes | SLC13A5 | 0.74 | [8] |
| Rat Hepatocytes | Slc13a5 | 0.12 | [8] |
| Mouse Hepatocytes | Slc13a5 | 0.21 | [8] |
Table 2: Selectivity Profile of this compound
| Transporter | Cell Line | IC50 (µM) | Selectivity (fold vs. SLC13A5) | Reference |
| SLC13A5 (NaCT) | HEK293 | 0.51 | - | [8] |
| SLC13A2 (NaDC1) | HEK293 | 13.2 | >25 | [8] |
| SLC13A3 (NaDC3) | HEK293 | 14.1 | >27 | [8] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| Mice | Oral administration | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney | [6] |
| Mice | Oral administration | Reduction in fasting plasma glucose concentrations | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SLC13A5 inhibitors like this compound.
[14C]-Citrate Uptake Assay
This assay is fundamental for determining the inhibitory activity of compounds on SLC13A5-mediated citrate transport.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (or other relevant cell types)
-
Cell culture medium and supplements
-
Collagen-coated 6-well plates
-
Choline (B1196258) buffer (140 mM Choline Cl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4 with Tris)
-
Sodium buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4 with Tris)
-
[1,5-¹⁴C]-Citrate (radiolabeled substrate)
-
This compound or other test compounds
-
1% SDS solution
-
Scintillation cocktail and counter
Procedure:
-
Seed HEK293-SLC13A5 cells onto collagen-coated 6-well plates at a density of 3 x 10⁵ cells/well and culture overnight.
-
Acclimate cells in serum-free medium for 24 hours prior to the assay.
-
On the day of the assay, wash each well twice with choline buffer.
-
Pre-incubate the cells with either sodium buffer (for total uptake) or choline buffer (for non-specific uptake) containing the desired concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding 1 mL of sodium buffer or choline buffer containing 100 µM [¹⁴C]-citrate.
-
Incubate for 30 minutes at 37°C with gentle rocking.
-
Stop the uptake by washing the cells four times with 2.5 mL of ice-cold choline buffer.
-
Lyse the cells by adding 0.4 mL/well of 1% SDS solution.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9]
-
Calculate specific uptake by subtracting the non-specific uptake (in choline buffer) from the total uptake (in sodium buffer) and determine the IC50 of this compound.
FLIPR Membrane Potential Assay
This fluorescence-based assay measures changes in membrane potential, which can be an indirect measure of electrogenic transporter activity like SLC13A5.
Materials:
-
Cells expressing SLC13A5
-
Black-walled, clear-bottom microplates
-
FLIPR Membrane Potential Assay Kit (contains fluorescent dye and quencher)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound or other test compounds
-
FLIPR instrument
Procedure:
-
Plate cells in microplates and incubate overnight at 37°C, 5% CO₂ to form a confluent monolayer.[10]
-
Prepare the Loading Buffer by dissolving the FLIPR Membrane Potential Assay dye in the Assay Buffer according to the manufacturer's instructions.
-
Remove the cell plates from the incubator and add an equal volume of Loading Buffer to each well (e.g., 25 µL to 25 µL of media in a 384-well plate).
-
Incubate the plates for 30 minutes at 37°C, 5% CO₂.[10]
-
Prepare compound plates with various concentrations of this compound.
-
Place both the cell and compound plates into the FLIPR instrument.
-
Initiate the assay, where the instrument will add the compound to the cells and simultaneously measure the change in fluorescence over time. A decrease in membrane potential upon substrate (citrate) addition, which is inhibited by this compound, would indicate transporter activity and its inhibition.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful electrophysiological technique to directly measure the currents generated by the movement of ions across the oocyte membrane through the expressed transporter.
Materials:
-
Xenopus laevis oocytes
-
cRNA of human SLC13A5
-
TEVC setup including amplifier, microelectrode puller, manipulators, and data acquisition system
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Substrate and inhibitor solutions
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject oocytes with SLC13A5 cRNA and incubate for 2-5 days to allow for protein expression.
-
Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit currents.
-
Perfuse the oocyte with a solution containing citrate to measure the substrate-induced current.
-
To test for inhibition, co-perfuse with citrate and this compound and measure the reduction in the citrate-induced current.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SLC13A5 and a typical experimental workflow for inhibitor characterization.
Signaling Pathways
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of selective SLC13A5 inhibitors. Its well-characterized potency, selectivity, and in vivo activity make it a valuable tool for further elucidating the physiological and pathological roles of SLC13A5. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this promising area of drug discovery, with the ultimate goal of developing novel therapeutics for metabolic and neurological disorders. The allosteric, state-dependent nature of its inhibitory mechanism offers a nuanced approach to modulating SLC13A5 activity, which may provide therapeutic advantages. Further investigation into the pharmacokinetics and long-term efficacy and safety of this compound and similar compounds is warranted.
References
- 1. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-06761281 in Citrate Transport Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate (B86180) is a central node in cellular metabolism, linking carbohydrate catabolism to fatty acid and cholesterol biosynthesis. The transport of citrate across the plasma membrane is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. Inhibition of NaCT has emerged as a potential therapeutic strategy for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), by modulating intracellular citrate levels and consequently impacting key metabolic pathways.[1] PF-06761281 is a potent and selective inhibitor of SLC13A5 that has been instrumental in elucidating the physiological roles of this transporter. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Its inhibitory potency is notably dependent on the ambient concentration of citrate, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by substrate binding.[2] While it is understood to compete with citrate for the substrate-binding site, its allosteric nature implies a more complex interaction than simple competitive inhibition.[2] In the absence of citrate, this compound exhibits low-affinity substrate activity.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the available IC50 values, demonstrating its potency and selectivity.
| Cell Line/System | Target | IC50 (µM) | Reference |
| HEK cells expressing human NaCT (HEKNaCT) | SLC13A5 | 0.51 | [2][3] |
| Human Hepatocytes | SLC13A5 | 0.74 | [3][4] |
| Rat Hepatocytes | Slc13a5 | 0.12 | [3] |
| Mouse Hepatocytes | Slc13a5 | 0.21 | [3] |
Table 1: Inhibitory Potency of this compound against SLC13A5/Slc13a5 in Various Cell Types.
| Transporter | IC50 (µM) | Selectivity over NaCT | Reference |
| HEKNaDC1 (SLC13A2) | 13.2 | >25-fold | [2][3][4] |
| HEKNaDC3 (SLC13A3) | 14.1 | >25-fold | [2][3][4] |
Table 2: Selectivity of this compound for SLC13A5 over other SLC13 Family Members.
Experimental Protocols
The characterization of this compound has relied on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
[14C]-Citrate Uptake Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on NaCT activity.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (HEKNaCT) or other cell types of interest (e.g., primary hepatocytes).
-
Cell culture medium and supplements.
-
NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[2]
-
[14C]-Citrate.
-
This compound.
-
Scintillation fluid.
-
Lysis buffer (e.g., 1% SDS).
Protocol:
-
Cell Culture: Seed HEKNaCT cells in appropriate culture plates and grow to confluence.
-
Pre-incubation: Wash the cells with NaCl buffer. Pre-incubate the cells with varying concentrations of this compound in NaCl buffer for a specified time (e.g., 30 minutes) at 37°C.[2]
-
Uptake Initiation: Initiate citrate uptake by adding NaCl buffer containing a fixed concentration of [14C]-citrate (e.g., 2 µM) and the corresponding concentration of this compound.[2]
-
Uptake Termination: After a defined incubation period (e.g., 30 minutes) at 37°C, terminate the uptake by rapidly washing the cells multiple times with ice-cold NaCl buffer.[2]
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of citrate uptake at each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Membrane Potential Assay and Electrophysiology
While the literature indicates that membrane potential assays and electrophysiology were used to characterize this compound as a state-dependent, allosteric inhibitor, detailed, step-by-step protocols specific to the evaluation of this compound on SLC13A5 are not publicly available.[1] These techniques are generally used to measure changes in the electrical potential across the cell membrane upon transporter activity and its modulation by inhibitors.
In Vivo [14C]-Citrate Uptake in Mice
In vivo studies have been conducted to assess the efficacy of this compound in a physiological context.
General Procedure Outline:
-
Animal Model: Utilize appropriate mouse models (e.g., C57BL/6 mice).[5]
-
Compound Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage).[6]
-
Radiotracer Injection: At a specified time point after compound administration, inject a bolus of [14C]-citrate intravenously.
-
Tissue Harvesting: After a defined circulation time, euthanize the animals and harvest tissues of interest (e.g., liver, kidney).[5]
-
Radioactivity Measurement: Homogenize the tissues and measure the amount of [14C]-citrate uptake using scintillation counting.
-
Data Analysis: Compare the levels of radioactivity in the tissues of this compound-treated animals to those of the vehicle-treated group to determine the extent of in vivo inhibition of citrate transport.
Signaling Pathways and Logical Relationships
The inhibition of SLC13A5 by this compound has direct consequences on intracellular citrate levels, which in turn affects downstream metabolic and signaling pathways.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Forlabs Website [forlabs.co.uk]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of PF-06761281 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. By blocking the entry of extracellular citrate into cells, this compound significantly modulates key metabolic pathways, including glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, compiling quantitative data from key studies and detailing the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of SLC13A5 inhibitors as potential therapeutic agents for metabolic diseases.
Introduction
Cytosolic citrate is a critical node in cellular metabolism, acting as a key precursor for the synthesis of fatty acids and cholesterol, and serving as an allosteric regulator of glycolysis and gluconeogenesis.[1][2] The solute carrier family 13 member 5 (SLC13A5), or NaCT, is a plasma membrane transporter that facilitates the uptake of extracellular citrate into cells, particularly in the liver and brain.[3] Dysregulation of SLC13A5 activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.[4]
This compound has emerged as a valuable research tool for understanding the physiological roles of SLC13A5. It is an orally active, partial and selective inhibitor of NaCT.[5] This document summarizes the current understanding of how this compound influences cellular metabolism, presenting key quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound functions as a state-dependent, allosteric inhibitor of SLC13A5.[6] This means its inhibitory potency is dependent on the conformational state of the transporter protein. By blocking SLC13A5, this compound effectively reduces the intracellular pool of citrate derived from extracellular sources. This reduction in cytosolic citrate has profound downstream effects on major metabolic pathways.
Signaling Pathway of SLC13A5 Inhibition
The inhibition of SLC13A5 by this compound initiates a cascade of metabolic shifts. A reduction in cytosolic citrate relieves the allosteric inhibition of phosphofructokinase 1 (PFK1), a key regulatory enzyme in glycolysis, thereby potentially increasing the glycolytic rate.[7] Concurrently, the diminished availability of citrate as a substrate for ATP-citrate lyase (ACLY) leads to a decrease in the production of acetyl-CoA in the cytosol, a critical building block for de novo lipogenesis.[8]
Quantitative Data
The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for SLC13A5 over other related transporters.
| Cell Line/Species | Transporter | IC50 (µM) | Reference |
| HEK293 | Human NaCT (SLC13A5) | 0.51 | [5] |
| HEK293 | Human NaDC1 | 13.2 | [5] |
| HEK293 | Human NaDC3 | 14.1 | [5] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [5] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [5] |
| Human Hepatocytes | Human NaCT | 0.74 | [5] |
Table 1: Inhibitory Potency (IC50) of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cellular metabolism.
[¹⁴C]-Citrate Uptake Assay
This assay directly measures the uptake of radiolabeled citrate into cells, providing a direct assessment of SLC13A5 transporter activity.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human SLC13A5 (or other relevant cell types) in 24-well plates and grow to confluence.
-
Assay Buffer Preparation: Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 0.8 mM KH₂PO₄, 25 mM HEPES, pH 7.4) and a sodium-free buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride).
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with the sodium-free buffer.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the sodium-free buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate citrate uptake by adding the sodium-containing buffer supplemented with [¹⁴C]-citrate (final concentration, e.g., 10 µM) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the radioactivity measured in the presence of a high concentration of a known inhibitor or in sodium-free buffer. Calculate the IC50 values by fitting the dose-response data to a suitable model.[9]
Extracellular Flux Analysis (Seahorse Assay)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) at desired concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent metabolic responses.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of SLC13A5 in cellular metabolism. By inhibiting the uptake of extracellular citrate, it triggers significant alterations in central carbon metabolism, primarily impacting glycolysis and de novo lipogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development. Further studies utilizing these and other advanced techniques will continue to unravel the complex metabolic consequences of SLC13A5 inhibition and its therapeutic potential.
References
- 1. Substrate translocation and inhibition in human dicarboxylate transporter NaDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solvent accessibility changes in a Na+-dependent C4-dicarboxylate transporter suggest differential substrate effects in a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder [frontiersin.org]
- 9. escholarship.org [escholarship.org]
Investigating the Therapeutic Potential of PF-06761281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a crucial role in regulating intracellular citrate levels, a key metabolite at the crossroads of glycolysis, gluconeogenesis, and lipogenesis. By inhibiting NaCT, this compound modulates these fundamental metabolic pathways, presenting a promising therapeutic avenue for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Introduction
The sodium-coupled citrate transporter (NaCT) facilitates the entry of citrate from the extracellular space into cells, particularly in the liver and brain.[1] Cytosolic citrate is a critical metabolic regulator, serving as a precursor for fatty acid synthesis and an allosteric modulator of key enzymes in glucose metabolism.[2][3] Dysregulation of citrate transport is implicated in metabolic disorders. Inhibition of NaCT has been shown to reduce hepatic lipid accumulation and improve glucose homeostasis in preclinical models.[4]
This compound emerged from the optimization of a dicarboxylic acid series as a potent inhibitor of NaCT.[5] It exhibits an allosteric and state-dependent mechanism of action, with its inhibitory potency being influenced by the ambient citrate concentration.[6] This document serves as a comprehensive resource for researchers investigating the therapeutic utility of this compound.
Mechanism of Action
This compound is an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[6] Unlike competitive inhibitors that bind to the active site, this compound binds to a different site on the transporter, and its inhibitory effect is enhanced in the presence of citrate.[6] This suggests that the compound preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[6] Docking studies suggest that this compound interacts with residues near the putative citrate binding site.[6]
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data.
| Assay System | Target | IC50 (µM) | Reference |
| HEK293 cells | Human NaCT (SLC13A5) | 0.51 | [7] |
| HEK293 cells | Human NaDC1 (SLC13A2) | 13.2 | [7] |
| HEK293 cells | Human NaDC3 (SLC13A3) | 14.1 | [7] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [7] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [7] |
| Human Hepatocytes | Human NaCT | 0.74 | [7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| Dose-dependent inhibition of [14C]citrate uptake in liver and kidney | Demonstrated | Mouse | [8] |
| Reduction in fasting plasma glucose | Observed | Mouse | [8] |
Table 2: In Vivo Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
[14C]-Citrate Uptake Assay
This assay is fundamental for measuring the direct inhibitory effect of this compound on NaCT activity.
Materials:
-
HEK293 cells stably expressing human NaCT (HEK-hNaCT) or other transporters (e.g., NaDC1, NaDC3) as controls.
-
Hepatocytes (human, rat, or mouse).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum.
-
NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[6]
-
[14C]-Citrate (radiolabeled).
-
This compound.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Seed HEK-hNaCT cells or hepatocytes in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells twice with NaCl buffer. Pre-incubate the cells for 30 minutes at 37°C with NaCl buffer containing various concentrations of this compound or vehicle control.[6]
-
Uptake Initiation: Initiate citrate uptake by adding NaCl buffer containing [14C]-Citrate (e.g., 2 µM) and the corresponding concentration of this compound.[6]
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold NaCl buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Membrane Potential Assay (General Methodology)
This assay assesses the electrogenic nature of NaCT and its inhibition by this compound. The transport of citrate by NaCT is coupled to the co-transport of sodium ions, resulting in a net influx of positive charge and depolarization of the cell membrane.
Materials:
-
HEK-293 cells overexpressing NaCT (SLC13A5).
-
Poly-D-Lysine coated 384-well black-clear bottom plates.
-
FLIPR® Membrane Potential Dye (e.g., FMP-Blue-Dye).
-
Tyrode's Buffer (pH 7.4).
-
FLIPRTETRA reader or equivalent fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK-293-NaCT cells at an appropriate density (e.g., 10,000 cells/well) in 384-well plates and incubate for 24 hours.[9]
-
Dye Loading: Remove the culture medium and incubate the cells with the membrane potential dye solution for 30 minutes at room temperature.[9]
-
Inhibitor Incubation: For inhibitor testing, this compound can be added directly to the dye solution and incubated with the cells.
-
Fluorescence Measurement: Place the plate in the FLIPRTETRA reader. Record a baseline fluorescence reading.
-
Substrate Addition: Inject a solution of citrate (the substrate) into the wells to initiate transport.
-
Data Acquisition: Continuously record the fluorescence signal before and after the addition of citrate. An increase in fluorescence indicates membrane depolarization.
-
Data Analysis: The change in fluorescence upon citrate addition is a measure of NaCT activity. The inhibitory effect of this compound is determined by the reduction in the citrate-induced fluorescence change.
In Vivo [14C]-Citrate Uptake Inhibition in Mice
This protocol evaluates the ability of this compound to inhibit citrate uptake in target organs in a living animal.
Materials:
-
Male C57BL/6 mice.
-
This compound formulated for oral administration.
-
[14C]-Citric acid.
-
Vehicle control.
-
Anesthesia.
-
Tissue homogenization equipment.
-
Scintillation counter.
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice via oral gavage at desired doses (e.g., dose-ranging from 10 to 250 mg/kg).[5][10]
-
Radiotracer Administration: At a specified time post-drug administration (e.g., 1 hour), administer a bolus of [14C]-citric acid intravenously.
-
Tissue Collection: After a set period to allow for tissue uptake of the radiotracer (e.g., 5 minutes), anesthetize the mice and perfuse with saline to remove blood from the organs. Collect liver and kidney tissues.[5]
-
Tissue Processing: Homogenize the collected tissues.
-
Radioactivity Measurement: Measure the radioactivity in the tissue homogenates using a scintillation counter.
-
Data Analysis: Calculate the amount of [14C]-citrate uptake per gram of tissue. Compare the uptake in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of citrate uptake.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of NaCT-mediated citrate transport and its inhibition by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of NaCT. Its potent and selective inhibition of citrate uptake provides a mechanism to probe the intricate connections between citrate metabolism and metabolic diseases. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the broader field of targeting metabolic transporters for drug discovery. Further studies, particularly those elucidating the detailed electrophysiological effects and long-term in vivo efficacy and safety, will be crucial in advancing this compound towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. AID 1794826 - Membrane potential based assay for SLC5A11 using HEK-293 SLC5A11 OE cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PF-06761281: A Deep Dive into its Role in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. Key features include insulin (B600854) resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. At the cellular level, dysregulated energy metabolism, particularly aberrant lipid and glucose homeostasis, is a central hallmark. The sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene, has emerged as a promising therapeutic target in this context. NaCT facilitates the transport of citrate from the bloodstream into hepatocytes, providing a crucial carbon source for the synthesis of fatty acids and cholesterol. Inhibition of NaCT is hypothesized to mitigate the metabolic derangements characteristic of metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical research on PF-06761281, a potent and selective inhibitor of NaCT, and its implications for the study and potential treatment of metabolic syndrome.
Mechanism of Action of this compound
This compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5)[1][2]. It exhibits significantly greater selectivity for NaCT over the sodium-dependent dicarboxylate transporters NaDC1 and NaDC3[1][2]. Studies have suggested that this compound and its analogs act as allosteric, state-dependent inhibitors of SLC13A5[3]. This means their inhibitory potency is influenced by the concentration of citrate, the natural substrate of the transporter[3].
By blocking NaCT, this compound reduces the uptake of extracellular citrate into hepatocytes. Cytosolic citrate is a key metabolic precursor, serving as the primary source of acetyl-CoA for de novo lipogenesis (the synthesis of fatty acids) and cholesterol synthesis[4][5]. The inhibition of this transport is therefore expected to decrease the substrates available for these anabolic pathways, thereby reducing the accumulation of lipids in the liver and potentially improving insulin sensitivity.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
| Cell Line | Transporter | IC50 (µM) | Reference |
| HEK293 | NaCT (SLC13A5) | 0.51 | [1][2] |
| HEK293 | NaDC1 | 13.2 | [1] |
| HEK293 | NaDC3 | 14.1 | [1] |
Table 1: Inhibitory Potency of this compound in HEK293 Cells
| Hepatocyte Species | IC50 (µM) | Reference |
| Rat | 0.12 | [1] |
| Mouse | 0.21 | [1] |
| Human | 0.74 | [1] |
Table 2: Inhibitory Potency of this compound on Citrate Uptake in Primary Hepatocytes
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-06761281: A Selective Inhibitor of the Sodium-Coupled Citrate Transporter (NaCT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in cellular metabolism by importing citrate from the extracellular space into cells, particularly in the liver and brain. The inhibition of NaCT has emerged as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.
Introduction
Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a key protein responsible for the uptake of extracellular citrate.[1][2] Dysregulation of NaCT function has been implicated in various metabolic disorders.[1] Inhibition of NaCT represents a promising therapeutic approach to modulate cellular energy homeostasis.
This compound was developed through the optimization of a dicarboxylic acid series, emerging from a lead compound, PF-06649298.[3] This optimization effort aimed to enhance potency and improve in vivo pharmacokinetic properties, leading to a promising candidate for preclinical and potentially clinical development.[3]
Mechanism of Action
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).[4][5] It exerts its effect by binding to the transporter and blocking the influx of citrate into the cell. Studies have characterized this compound and its predecessor, PF-06649298, as allosteric, state-dependent inhibitors of SLC13A5.[6]
Signaling Pathway
The inhibition of NaCT by this compound directly impacts the intracellular citrate concentration, which in turn affects multiple downstream metabolic pathways.
Caption: Inhibition of NaCT (SLC13A5) by this compound blocks citrate import.
Data Presentation
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed in various in vitro systems. The following table summarizes the key IC50 values.
| Assay System | Target | This compound IC50 (µM) | Reference |
| HEK293 cells | Human NaCT (SLC13A5) | 0.51 | [5] |
| HEK293 cells | Human NaDC1 | 13.2 | [5] |
| HEK293 cells | Human NaDC3 | 14.1 | [5] |
| Human Hepatocytes | NaCT | 0.74 | [5] |
| Rat Hepatocytes | NaCT | 0.12 | [5] |
| Mouse Hepatocytes | NaCT | 0.21 | [5] |
In Vivo Efficacy
Preclinical studies in rodent models demonstrated the in vivo activity of this compound.
| Animal Model | Dosing | Effect | Reference |
| Mice | Dose-dependent | Inhibition of [14C]citrate uptake in liver and kidney | [1] |
| Mice | Not specified | Reduction in fasting plasma glucose concentrations | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide an overview of the key methodologies employed in the characterization of this compound.
[14C]-Citrate Uptake Assay in HEK293 Cells
This assay is fundamental to determining the inhibitory potency of compounds against NaCT.
Objective: To measure the inhibition of citrate uptake by this compound in HEK293 cells overexpressing human NaCT, NaDC1, or NaDC3.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human NaCT, NaDC1, or NaDC3 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a sodium-free buffer (e.g., choline-based). Cells are then pre-incubated with varying concentrations of this compound in the sodium-free buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by adding a sodium-containing buffer supplemented with a fixed concentration of [14C]-citrate.
-
Uptake Termination: After a specified incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo [14C]-Citrate Uptake Inhibition in Mice
This in vivo assay assesses the ability of this compound to inhibit citrate uptake in target tissues.
Objective: To evaluate the dose-dependent inhibition of citrate uptake in the liver and kidney of mice following oral administration of this compound.
Protocol:
-
Animal Dosing: Male C57BL/6 mice are fasted overnight and then orally dosed with vehicle or varying doses of this compound.
-
Radiotracer Administration: At a specified time post-dose (e.g., 1 hour), a bolus of [14C]-citrate is administered intravenously.
-
Tissue Collection: After a short circulation period (e.g., 2 minutes), blood is collected, and the animals are euthanized. Liver and kidney tissues are rapidly excised, weighed, and homogenized.
-
Radioactivity Measurement: An aliquot of the tissue homogenate is analyzed for radioactivity using a scintillation counter.
-
Data Analysis: The amount of [14C]-citrate uptake in the tissues is calculated and expressed as a percentage of the administered dose per gram of tissue. The percent inhibition is determined by comparing the uptake in the drug-treated groups to the vehicle-treated group.
Assessment of Fasting Plasma Glucose in Mice
This experiment evaluates the pharmacological effect of NaCT inhibition on glucose homeostasis.
Objective: To measure the effect of this compound on fasting plasma glucose levels in mice.
Protocol:
-
Animal Acclimation and Dosing: Mice are acclimated and then fasted for a specified period (e.g., 6 hours). They are then treated with a single oral dose of this compound or vehicle.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0, 1, 2, 4, 6 hours).
-
Glucose Measurement: Plasma glucose concentrations are determined using a commercial glucose oxidase-based assay kit.
-
Data Analysis: Changes in plasma glucose levels over time are plotted for each treatment group, and statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
Drug Development Workflow
The following diagram illustrates the general workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter NaCT (SLC13A5). Its discovery and preclinical development have provided a valuable chemical probe to investigate the physiological roles of NaCT and have highlighted its potential as a therapeutic target for metabolic diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of drug discovery and metabolic disease, enabling further exploration of NaCT inhibitors and their therapeutic applications. Further studies, including comprehensive toxicological assessments and clinical trials, would be necessary to establish the safety and efficacy of this compound in humans. As of the current literature review, no clinical trial data for this compound has been publicly disclosed.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018104220A1 - Sulfonamides as inhibitors of the uptake of extracellular citrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
The Impact of PF-06761281 on Fatty Acid Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is highly expressed in the liver and plays a crucial role in importing extracellular citrate into hepatocytes. Cytosolic citrate is a key metabolic precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources. By blocking citrate uptake, this compound represents a targeted approach to modulate fatty acid synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its expected impact on fatty acid synthesis pathways, relevant quantitative data, and detailed experimental protocols for its characterization. While direct quantitative data on the lipogenic effects of this compound are limited in publicly available literature, the information presented herein is based on its primary mechanism and data from closely related studies, including the investigation of its predecessor compound, PF-06649298, and genetic knockout/knockdown of SLC13A5.
Mechanism of Action of this compound
This compound is an allosteric, state-dependent inhibitor of SLC13A5.[1] Its inhibitory potency is influenced by the concentration of citrate, suggesting a complex interaction with the transporter.[1] The primary function of SLC13A5 is to transport citrate from the bloodstream into hepatocytes, a critical step for providing the carbon source for the synthesis of fatty acids and cholesterol.
The central role of citrate in fatty acid synthesis is well-established. Once in the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, the fundamental building block for fatty acid elongation.[2] Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis. Malonyl-CoA serves as the donor of two-carbon units for the fatty acid synthase (FASN) complex, which iteratively elongates the fatty acid chain.
By inhibiting SLC13A5, this compound is hypothesized to reduce the intracellular pool of citrate available for ACLY, thereby decreasing the production of cytosolic acetyl-CoA and subsequently attenuating the rate of de novo lipogenesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of SLC13A5 inhibition on relevant metabolic parameters.
Table 1: In Vitro Potency of this compound
| Target | Cell Line/System | Species | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK293 cells expressing NaCT | Human | 0.51 | [3][4] |
| NaDC1 (SLC13A2) | HEK293 cells expressing NaDC1 | Human | 13.2 | [3] |
| NaDC3 (SLC13A3) | HEK293 cells expressing NaDC3 | Human | 14.1 | [3] |
| Citrate Uptake | Primary Hepatocytes | Rat | 0.12 | [3] |
| Citrate Uptake | Primary Hepatocytes | Mouse | 0.21 | [3] |
| Citrate Uptake | Primary Hepatocytes | Human | 0.74 | [3] |
Table 2: In Vivo Effects of SLC13A5 Inhibition
| Compound/Method | Animal Model | Parameter | Result | Reference |
| This compound | Mice | Inhibition of [14C]citrate uptake in liver and kidney | Dose-dependent inhibition | [4] |
| This compound | Mice | Fasting plasma glucose | Modest reduction | [4] |
| SLC13A5 siRNA | Mice on a high-fat diet | Hepatic insulin (B600854) sensitivity | Improved | [5] |
| SLC13A5 siRNA | Mice on a high-fat diet | Hepatic neutral lipid and triglyceride accumulation | Prevented | [2] |
| SLC13A5 Knockdown | Mice | Protection from diet-induced NAFLD | Protected | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships influenced by this compound.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Pharmacokinetics of PF-06761281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in cellular metabolism by facilitating the uptake of citrate from the extracellular environment into cells. Inhibition of SLC13A5 is being explored as a therapeutic strategy for metabolic diseases. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, based on available preclinical data. The information is presented to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in preclinical species is essential for understanding its in vivo behavior and for designing further studies. The following tables summarize the key pharmacokinetic parameters in mice and rats, derived from the foundational study by Huard et al. (2016).
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Units |
| Cmax | Data not available in search results | µg/mL |
| Tmax | Data not available in search results | h |
| AUC(0-t) | Data not available in search results | µg*h/mL |
| Half-life (t1/2) | Data not available in search results | h |
| Bioavailability (F%) | Data not available in search results | % |
| Clearance (CL/F) | Data not available in search results | mL/min/kg |
| Volume of Distribution (Vz/F) | Data not available in search results | L/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Units |
| Cmax | Data not available in search results | µg/mL |
| Tmax | Data not available in search results | h |
| AUC(0-t) | Data not available in search results | µg*h/mL |
| Half-life (t1/2) | Data not available in search results | h |
| Bioavailability (F%) | Data not available in search results | % |
| Clearance (CL/F) | Data not available in search results | mL/min/kg |
| Volume of Distribution (Vz/F) | Data not available in search results | L/kg |
Note: The specific quantitative values for the pharmacokinetic parameters are not available in the provided search results. Access to the full text of the primary literature is required to populate these tables.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical studies. The following protocols are based on the descriptions of in vivo experiments involving this compound.
In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Male C57BL/6 mice and Sprague-Dawley rats are commonly used for pharmacokinetic studies of novel compounds. Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Compound Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose). The compound is administered via oral gavage at a defined dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically collected from the tail vein or via cardiac puncture at the terminal time point. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vivo [¹⁴C]Citrate Uptake Inhibition Study Protocol
-
Animal Models: Male C57BL/6 mice are used for this pharmacodynamic study.
-
Compound Administration: this compound is administered orally at various doses to different groups of mice. A vehicle control group receives the formulation vehicle only.
-
Radiotracer Administration: At a specified time after this compound administration, a bolus of [¹⁴C]citrate is administered intravenously.
-
Tissue Collection and Analysis: After a short period to allow for citrate uptake (e.g., 5 minutes), animals are euthanized, and tissues of interest (e.g., liver, kidney) are rapidly excised. The amount of radioactivity in the tissues is quantified using a liquid scintillation counter.
-
Data Analysis: The inhibition of [¹⁴C]citrate uptake in the tissues of the this compound-treated groups is calculated relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of SLC13A5 (NaCT)
The following diagram illustrates the central role of the SLC13A5 transporter in cellular citrate metabolism and its impact on downstream metabolic pathways.
The Role of PF-06761281 in the Regulation of Intracellular Citrate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By targeting NaCT, this compound effectively modulates the influx of extracellular citrate into cells, a process with significant implications for cellular metabolism and signaling. This document summarizes the core mechanism of action of this compound, presents quantitative data on its inhibitory activity, details relevant experimental protocols for its characterization, and illustrates the key cellular pathways affected by its action. This guide is intended for researchers, scientists, and drug development professionals investigating citrate metabolism and the therapeutic potential of NaCT inhibition.
Introduction to this compound and its Target: The Sodium-Coupled Citrate Transporter (SLC13A5)
Citrate is a central metabolite that plays a pivotal role in numerous cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the regulation of glycolysis.[1] The intracellular concentration of citrate is maintained through both endogenous synthesis and uptake from the extracellular environment. The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key protein responsible for the transport of citrate from the blood into cells, particularly in the liver and brain.[1][2]
Dysregulation of citrate transport has been implicated in various metabolic diseases.[3] As such, the inhibition of SLC13A5 presents a promising therapeutic strategy. This compound has emerged as a potent and selective small molecule inhibitor of SLC13A5.[4][5]
Mechanism of Action of this compound
This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[3] This means that its inhibitory potency is dependent on the concentration of citrate.[3] Unlike competitive inhibitors that bind to the same site as the substrate, this compound binds to a different site on the transporter, altering its conformation and thereby preventing the translocation of citrate across the cell membrane.[3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of citrate uptake by 50%. The IC50 values for this compound have been determined in various cell-based assays.
| Cell Line/System | Transporter | IC50 (µM) | Reference |
| HEK293 cells | Human NaCT (SLC13A5) | 0.51 | [4] |
| HEK293 cells | Human NaDC1 | 13.2 | [4] |
| HEK293 cells | Human NaDC3 | 14.1 | [4] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [4] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [4] |
| Human Hepatocytes | Human NaCT | 0.74 | [4] |
Experimental Protocols
The characterization of this compound and its effect on citrate transport relies on specific in vitro and in vivo experimental methodologies.
In Vitro [14C]-Citrate Uptake Assay
This is a common method to determine the inhibitory activity of compounds like this compound on the SLC13A5 transporter.
Objective: To measure the rate of citrate uptake into cells and assess the inhibitory effect of this compound.
Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress SLC13A5 (e.g., HEK293 or primary hepatocytes) are cultured in appropriate media.
-
Assay Initiation: Cells are washed with a sodium-containing buffer to provide the necessary ion gradient for NaCT activity.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Citrate Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of [14C]-labeled citrate.
-
Termination of Uptake: After a defined incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of citrate taken up by the cells.
-
Data Analysis: The rate of citrate uptake is calculated and plotted against the concentration of this compound to determine the IC50 value.
Measurement of Intracellular Citrate by Mass Spectrometry
This method allows for the direct quantification of intracellular citrate levels.
Objective: To determine the absolute concentration of citrate within cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are cultured and treated with this compound at a desired concentration and for a specific duration.
-
Metabolite Extraction:
-
The growth medium is rapidly removed, and the cells are washed with an ice-cold saline solution.
-
Metabolites are extracted by adding a cold solvent mixture, typically methanol/water or methanol/acetonitrile/water.
-
The cells are scraped, and the cell lysate is collected.
-
-
Sample Preparation:
-
The lysate is centrifuged to pellet cell debris.
-
The supernatant containing the metabolites is collected and can be dried under vacuum.
-
-
LC-MS/MS Analysis:
-
The dried metabolite extract is reconstituted in an appropriate solvent.
-
The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Citrate is separated from other metabolites by liquid chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: The concentration of intracellular citrate is determined by comparing the signal from the sample to a standard curve of known citrate concentrations and is typically normalized to the total protein content or cell number.
Visualizing the Impact of this compound
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on citrate transport.
Experimental Workflow for [14C]-Citrate Uptake Assay
Caption: Workflow for assessing this compound inhibitory activity.
Experimental Workflow for Intracellular Citrate Measurement by Mass Spectrometry
Caption: Workflow for quantifying intracellular citrate levels.
Downstream Consequences of SLC13A5 Inhibition by this compound
By reducing the intracellular availability of citrate, this compound can have several downstream metabolic effects:
-
Inhibition of Fatty Acid Synthesis: Cytosolic citrate is a key precursor for the synthesis of fatty acids. By limiting citrate uptake, this compound can reduce the pool of citrate available for conversion to acetyl-CoA, a primary building block for lipogenesis.[1]
-
Modulation of Glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. A reduction in intracellular citrate levels could potentially lead to an increase in glycolytic flux.[1]
-
Impact on Cellular Energy Status: As a central metabolite in the TCA cycle, alterations in citrate availability can influence cellular energy production.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of the SLC13A5 transporter. Its ability to modulate intracellular citrate levels through the inhibition of citrate uptake provides a powerful means to study the role of citrate in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and other SLC13A5 inhibitors.
References
- 1. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in importing extracellular citrate into cells. By inhibiting NaCT, this compound modulates intracellular citrate levels, thereby impacting key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1][2][3] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated the potential of NaCT inhibition to improve metabolic parameters.[2] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse studies, along with relevant quantitative data and pathway information.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo data for this compound and a related, structurally similar NaCT inhibitor, ETG-5773.
| Parameter | Value | Species/Model | Compound | Reference |
| In Vitro IC50 | ||||
| HEK-NaCT cells | 0.51 µM | Human | This compound | [4][5] |
| Mouse Hepatocytes | 0.21 µM | Mouse | This compound | [4] |
| In Vivo Efficacy | ||||
| Dosage | 15 mg/kg, BID | Diet-Induced Obese (DIO) Mice | ETG-5773 | [2] |
| Reduction in Fasting Blood Glucose | Significant | DIO Mice | ETG-5773 | [2] |
| Reduction in Liver Triglycerides | Significant | DIO Mice | ETG-5773 | [2] |
| Reduction in Body Weight | Significant | DIO Mice | ETG-5773 | [2] |
| Improvement in Glucose Tolerance | Yes | DIO Mice | ETG-5773 | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the SLC13A5 transporter. This transporter facilitates the entry of citrate from the bloodstream into hepatocytes. Intracellular citrate is a key metabolic substrate and allosteric regulator. By blocking this transport, this compound lowers intracellular citrate concentrations, leading to downstream effects on major metabolic pathways.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on methodologies for similar small molecule inhibitors administered to mice.[2]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved. The solution should be prepared fresh daily.
Oral Gavage Administration in Mice
This protocol provides a standard procedure for oral gavage in mice.[6][7]
Materials:
-
Prepared this compound suspension
-
Mouse gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing suspension to be administered. The recommended maximum oral gavage volume for a mouse is 10 ml/kg.[7]
-
Gently restrain the mouse, ensuring that its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus until the pre-marked length is reached. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating this compound.
Caption: Experimental workflow for in vivo mouse studies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. mdpi.com [mdpi.com]
- 3. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Citrate Uptake Assay with PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is primarily expressed in the liver and plays a crucial role in the uptake of extracellular citrate into cells.[3][4][5] Citrate is a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol synthesis.[4][5] By inhibiting NaCT, this compound can modulate intracellular citrate levels and downstream metabolic pathways, making it a valuable tool for studying citrate metabolism and a potential therapeutic agent for metabolic diseases.[3][5][6]
These application notes provide detailed protocols for performing a citrate uptake assay using this compound to determine its inhibitory activity on NaCT. Two primary methods are described: a traditional radiolabeled assay using [14C]-citrate and a more recent fluorescence-based assay.
Mechanism of Action of this compound: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[5][6] Its inhibitory potency is dependent on the concentration of citrate, suggesting that it binds to a site on the transporter that is distinct from the citrate-binding site.[3][5][6]
Data Presentation
Table 1: Inhibitory Activity of this compound on NaCT
| Cell Line | Assay Type | Substrate | This compound IC₅₀ (µM) | Reference |
| HEK293-hNaCT | Radiolabeled ([¹⁴C]-citrate) | Citrate | 0.51 | [1] |
| Rat Hepatocytes | Radiolabeled ([¹⁴C]-citrate) | Citrate | 0.12 | [1] |
| Mouse Hepatocytes | Radiolabeled ([¹⁴C]-citrate) | Citrate | 0.21 | [1] |
| Human Hepatocytes | Radiolabeled ([¹⁴C]-citrate) | Citrate | 0.74 | [1] |
| Primary Calvarial Osteoblasts | Radiolabeled ([¹⁴C]-citrate) | Citrate | Dose-dependent reduction | [7] |
Table 2: Selectivity Profile of this compound
| Transporter | Cell Line | IC₅₀ (µM) | Selectivity (fold vs. NaCT) | Reference |
| NaCT (SLC13A5) | HEK293-hNaCT | 0.51 | - | [1] |
| NaDC1 (SLC13A2) | HEK293-hNaDC1 | 13.2 | >25 | [1] |
| NaDC3 (SLC13A3) | HEK293-hNaDC3 | 14.1 | >27 | [1] |
Experimental Protocols
Protocol 1: Radiolabeled Citrate Uptake Assay
This protocol describes the measurement of citrate uptake by monitoring the accumulation of radiolabeled [14C]-citrate in cells.
Materials:
-
Cells expressing NaCT (e.g., HepG2, Huh7, or HEK293 cells stably expressing SLC13A5)[3][8]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin[8]
-
This compound
-
[14C]-citrate
-
Uptake Buffer (e.g., NaCl buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4)
-
Wash Buffer (ice-cold Uptake Buffer)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Uptake Buffer to achieve the desired final concentrations.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed Uptake Buffer.
-
Add Uptake Buffer containing the desired concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.[3]
-
To initiate the uptake, add Uptake Buffer containing [14C]-citrate (at a final concentration typically in the low micromolar range) and the corresponding concentration of this compound.
-
-
Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure initial linear uptake rates.
-
Assay Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold Wash Buffer to remove extracellular [14C]-citrate.
-
-
Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the citrate uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fluorescent-Based Citrate Uptake Assay
This protocol utilizes a genetically encoded fluorescent biosensor for citrate to monitor its uptake in real-time.[9][10][11] This method offers a non-radioactive alternative and is amenable to high-throughput screening.[9][12]
Materials:
-
HEK293 cells co-expressing hNaCT and a citrate biosensor (e.g., Citron1)[9][10]
-
Cell culture medium
-
This compound
-
Extracellular buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Citrate solution
-
Fluorescence plate reader or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in black, clear-bottom multi-well plates suitable for fluorescence measurements.
-
Cell Culture: Culture cells overnight at 37°C and 5% CO₂.
-
Compound Incubation:
-
Wash the cells with pre-warmed extracellular buffer.
-
Add extracellular buffer containing various concentrations of this compound or a vehicle control.
-
Incubate for a predetermined time at 37°C.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the citrate biosensor using a fluorescence plate reader or microscope at the appropriate excitation and emission wavelengths for the specific sensor.
-
Add a citrate solution to all wells to initiate uptake.
-
-
Real-time Monitoring: Monitor the change in fluorescence over time. An increase in intracellular citrate will lead to a change in the biosensor's fluorescence.
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each well.
-
Determine the percentage of inhibition of the citrate uptake rate for each this compound concentration compared to the vehicle control.
-
Calculate the IC₅₀ value as described in the radiolabeled assay protocol.
-
Mandatory Visualizations
Caption: Signaling pathway of citrate uptake and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescent-Based Method to Assess the Activity of the Human Sodium-Coupled Citrate Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescent‐Based Method to Assess the Activity of the Human Sodium‐Coupled Citrate Transporter | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Utilizing PF-06761281 for Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed on the plasma membrane of hepatocytes and neurons, where it facilitates the uptake of extracellular citrate into the cytoplasm.[3][4] Cytosolic citrate is a critical metabolic node, serving as a precursor for fatty acid synthesis and cholesterol production, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[5][6] By inhibiting NaCT, this compound provides a powerful tool to investigate the role of extracellular citrate in cellular metabolism and to explore the therapeutic potential of targeting this pathway in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[4][7]
This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic flux analysis studies.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[7] Its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[7] This characteristic is important to consider when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay System | IC50 (µM) | Reference |
| Human NaCT (SLC13A5) | HEK293 cells expressing human NaCT | 0.51 | [1][8] |
| Human NaDC1 (SLC13A2) | HEK293 cells expressing human NaDC1 | 13.2 | [1][8] |
| Human NaDC3 (SLC13A3) | HEK293 cells expressing human NaDC3 | 14.1 | [1][8] |
Table 2: Cellular Citrate Uptake Inhibition by this compound
| Cell Type | Species | IC50 (µM) | Reference |
| Hepatocytes | Rat | 0.12 | [8][9] |
| Hepatocytes | Mouse | 0.21 | [8][9] |
| Hepatocytes | Human | 0.74 | [8][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathway affected by this compound and a general workflow for its application in metabolic flux analysis.
Caption: Inhibition of citrate uptake by this compound.
Caption: Experimental workflow for metabolic flux analysis.
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay
This protocol is designed to measure the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.
Materials:
-
SLC13A5-expressing cells (e.g., HepG2, Huh7, or HEK293 cells overexpressing SLC13A5)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated 6-well plates
-
Choline (B1196258) buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Sodium buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
[1,5-¹⁴C]-Citrate
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed 3 x 10⁵ cells per well in collagen-coated 6-well plates and culture for 24 hours.
-
Serum Starvation: Acclimate cells to serum-free media for 24 hours prior to the assay.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of this compound in the appropriate buffer (choline or sodium buffer) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Wash each well twice with choline buffer.
-
Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
-
Citrate Uptake:
-
Prepare the uptake buffer (sodium buffer or choline buffer for sodium-free control) containing a final concentration of [1,5-¹⁴C]-citrate (e.g., 2 µM).
-
Remove the pre-incubation solution and add the [¹⁴C]-citrate uptake buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Wash and Lyse:
-
Aspirate the uptake buffer and wash the cells twice with ice-cold choline buffer to stop the uptake.
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each lysate.
-
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)
This protocol outlines the use of this compound in combination with stable isotope tracing to quantify changes in intracellular metabolic fluxes.
Materials:
-
SLC13A5-expressing cells
-
Standard cell culture medium
-
Isotope-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)
-
This compound
-
Methanol, Chloroform (B151607), Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolic flux analysis software (e.g., INCA, VANTED)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a predetermined concentration of this compound (based on IC50 values and preliminary experiments) or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Isotope Labeling:
-
Replace the culture medium with a medium containing the ¹³C-labeled substrate and the corresponding concentration of this compound or vehicle.
-
Incubate the cells for a period sufficient to reach isotopic steady-state (typically 8-24 hours, to be determined empirically).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell extract.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and nonpolar metabolites.
-
-
LC-MS Analysis:
-
Analyze the polar metabolite extracts using an appropriate LC-MS method to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids, glycolytic intermediates).
-
-
Metabolic Flux Analysis:
-
Use the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for a computational model of cellular metabolism.
-
The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.
-
-
Data Interpretation:
-
Compare the metabolic flux maps of this compound-treated cells with control cells to identify pathways that are significantly altered by the inhibition of citrate uptake.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the metabolic roles of extracellular citrate. The protocols provided herein offer a framework for characterizing its inhibitory activity and for conducting detailed metabolic flux analyses. These studies will contribute to a deeper understanding of citrate metabolism and may aid in the development of novel therapeutic strategies for metabolic diseases.
References
- 1. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Lipid Metabolism in Hepatocytes using PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and facilitates the uptake of citrate from the bloodstream into hepatocytes.[3] Cytosolic citrate is a crucial substrate for de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids, which can then be stored as triglycerides. By inhibiting NaCT, this compound effectively reduces the intracellular citrate pool available for DNL, making it a valuable tool for studying lipid metabolism in hepatocytes and for the potential development of therapeutics targeting metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
These application notes provide detailed protocols for utilizing this compound to investigate its effects on citrate uptake, de novo lipogenesis, and triglyceride accumulation in cultured hepatocytes.
Mechanism of Action
This compound is an allosteric inhibitor that competes with citrate for the substrate-binding site of the NaCT transporter. Its inhibitory potency has been observed to increase with higher citrate concentrations, suggesting a state-dependent interaction with the transporter. By blocking the entry of extracellular citrate into hepatocytes, this compound limits the substrate for ATP-citrate lyase (ACLY), the enzyme that converts citrate to acetyl-CoA in the cytosol. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. Consequently, inhibition of NaCT by this compound is expected to decrease the rates of de novo lipogenesis and subsequent triglyceride synthesis in hepatocytes.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Type/Species | Assay | IC50 (µM) | Reference |
| HEK293 cells expressing human NaCT | [14C]Citrate Uptake | 0.51 | [1][2] |
| Human Hepatocytes | [14C]Citrate Uptake | 0.74 | [2] |
| Mouse Hepatocytes | [14C]Citrate Uptake | 0.21 | [2] |
| Rat Hepatocytes | [14C]Citrate Uptake | 0.12 | [2] |
| HEK293 cells expressing human NaDC1 | [14C]Citrate Uptake | 13.2 | [1][2] |
| HEK293 cells expressing human NaDC3 | [14C]Citrate Uptake | 14.1 | [1][2] |
Table 2: Effects of NaCT Inhibition on Lipid Metabolism in Hepatocytes
| Parameter | Treatment Group | Illustrative Fold Change (vs. Vehicle Control) |
| De Novo Lipogenesis (Newly Synthesized Fatty Acids) | This compound (10 µM) | ↓ (e.g., 0.4-fold) |
| Total Triglyceride Content | This compound (10 µM) | ↓ (e.g., 0.6-fold) |
| FASN mRNA Expression | This compound (10 µM) | ↓ (e.g., 0.5-fold) |
| SCD1 mRNA Expression | This compound (10 µM) | ↓ (e.g., 0.6-fold) |
| ACLY mRNA Expression | This compound (10 µM) | No significant change expected |
Experimental Protocols
Protocol 1: Citrate Uptake Assay in Hepatocytes
This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
This compound
-
[14C]Citrate
-
Krebs-Henseleit (KH) buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate hepatocytes in 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells twice with warm KH buffer. Pre-incubate the cells for 30 minutes at 37°C with KH buffer containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Uptake: Initiate the uptake by adding KH buffer containing [14C]Citrate (final concentration, e.g., 10 µM) and the corresponding concentration of this compound or vehicle.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KH buffer.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysates for normalization of the uptake data.
Protocol 2: De Novo Lipogenesis (Fatty Acid Synthesis) Assay
This assay quantifies the rate of new fatty acid synthesis from a radiolabeled precursor.
Materials:
-
Cultured hepatocytes
-
This compound
-
[14C]Acetate
-
Culture medium
-
Saponification solution (e.g., 30% KOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes and treat with various concentrations of this compound or vehicle for a desired period (e.g., 24 hours).
-
Labeling: Add [14C]Acetate (final concentration, e.g., 1 µCi/mL) to the culture medium and incubate for 2-4 hours at 37°C.
-
Cell Harvest: Wash the cells with PBS and harvest by scraping.
-
Saponification: Add saponification solution to the cell pellet and heat at 70°C for 2 hours to hydrolyze the lipids.
-
Extraction: After cooling, acidify the mixture with concentrated HCl and extract the fatty acids into hexane by vigorous vortexing.
-
Quantification: Transfer an aliquot of the hexane layer to a scintillation vial, evaporate the hexane, add scintillation fluid, and measure the radioactivity.
-
Normalization: Normalize the data to the protein content of the cell pellet.
Protocol 3: Triglyceride Quantification Assay
This protocol measures the total triglyceride content in hepatocytes.
Materials:
-
Cultured hepatocytes
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercially available triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes and treat with various concentrations of this compound or vehicle for a desired period (e.g., 48 hours).
-
Cell Harvest: Wash the cells with PBS and harvest them.
-
Lysis: Lyse the cells using the buffer provided in the triglyceride quantification kit or a suitable alternative.
-
Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the triglyceride concentration.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Normalization: Determine the protein concentration of the cell lysates to normalize the triglyceride content.
Protocol 4: Gene Expression Analysis of Lipogenic Enzymes
This protocol measures the effect of this compound on the mRNA levels of key lipogenic genes.
Materials:
-
Cultured hepatocytes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FASN, SCD1, ACLY) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment: Treat hepatocytes with this compound or vehicle for a specific duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of NaCT-mediated citrate uptake in hepatocyte lipid metabolism. The provided protocols offer a framework for researchers to investigate the effects of this inhibitor on de novo lipogenesis and triglyceride accumulation. Such studies will contribute to a better understanding of the molecular mechanisms underlying metabolic diseases and may aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical activation of SREBP1c and de novo lipogenesis by hepatocyte-selective ACLY depletion in obese mice | bioRxiv [biorxiv.org]
Application Notes and Protocols: Measuring the In Vitro IC50 of PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and brain and is responsible for transporting citrate from the extracellular space into the cytoplasm.[3][4] Cytoplasmic citrate is a key metabolite, playing a crucial role in cellular energy homeostasis, fatty acid synthesis, and glycolysis.[3][4][5] Inhibition of NaCT with this compound has been investigated as a potential therapeutic strategy for metabolic diseases.[3]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against SLC13A5 in vitro using a radiolabeled citrate uptake assay.
Mechanism of Action
SLC13A5 is a symporter that cotransports three sodium ions along with one molecule of citrate into the cell. This process is electrogenic and depends on the sodium gradient maintained across the plasma membrane. This compound acts as an allosteric, state-dependent inhibitor of this transporter, meaning its inhibitory potency can be influenced by the concentration of citrate.[2] By blocking the uptake of extracellular citrate, this compound can modulate downstream metabolic pathways.
References
Application Notes and Protocols for PF-06761281 in Glucose Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1] NaCT is primarily expressed in the liver and neurons and is responsible for the uptake of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that plays a crucial role in regulating glucose and lipid metabolism. It acts as an allosteric inhibitor of phosphofructokinase, a key glycolytic enzyme, and an allosteric activator of fructose-1,6-bisphosphatase, a key gluconeogenic enzyme.[2] By blocking the entry of extracellular citrate into hepatocytes, this compound is hypothesized to modulate these pathways, leading to potential therapeutic benefits in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4][5]
These application notes provide detailed protocols for in vivo and in vitro studies to investigate the effects of this compound on glucose metabolism.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies with a closely related NaCT inhibitor, compound 2 (PF-06649298), which serves as a surrogate for this compound. These studies were conducted in mice fed a high-fat diet (HFD) to induce a metabolic disease phenotype.
Table 1: Effect of Chronic NaCT Inhibitor Treatment on Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice. [6]
| Treatment Group | Time (minutes) | Plasma Glucose (mg/dL) |
| HFD + Vehicle | 0 | 150 ± 10 |
| 15 | 350 ± 25 | |
| 30 | 450 ± 30 | |
| 60 | 300 ± 20 | |
| 120 | 180 ± 15 | |
| HFD + Compound 2 (250 mg/kg BID) | 0 | 145 ± 12 |
| 15 | 300 ± 20 | |
| 30 | 380 ± 25 | |
| 60 | 250 ± 18* | |
| 120 | 160 ± 10 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]
Table 2: Effect of Chronic NaCT Inhibitor Treatment on Plasma Insulin (B600854) Levels in High-Fat Diet-Fed Mice. [6]
| Treatment Group | Plasma Insulin (ng/mL) - Area Under the Curve (AUC) |
| HFD + Vehicle | 15.5 ± 2.0 |
| HFD + Compound 2 (250 mg/kg BID) | 10.2 ± 1.5* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]
Experimental Protocols
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose clearance in a mouse model of metabolic disease.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose and frequency for the specified duration of the study (e.g., 21 days).
-
Procedure:
-
Fast mice for 6 hours prior to the glucose challenge, with free access to water.[4]
-
Record the initial body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein.
-
Administer a 2 g/kg body weight bolus of D-glucose solution (20% w/v in sterile saline) via oral gavage.[7][8]
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[9][10]
-
Measure blood glucose concentrations immediately using a glucometer.
-
Centrifuge the remaining blood to collect plasma for insulin analysis (e.g., using a mouse insulin ELISA kit).
-
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
2. Insulin Tolerance Test (ITT) in Mice
This protocol assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
-
Animals and Acclimation: As described for the OGTT protocol.
-
Drug Administration: Administer this compound or vehicle as described previously.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record initial body weight.
-
Collect a baseline blood sample (t=0 min).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[11]
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose concentrations.
-
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value for each time point. Calculate the rate of glucose disappearance (KITT) during the initial linear phase of the decline.
In Vitro Studies
1. 2-NBDG Glucose Uptake Assay in HepG2 Cells
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in a human hepatocyte cell line to assess the direct effect of this compound on cellular glucose transport.
-
Cell Culture:
-
Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).
-
Pre-incubate the cells with this compound at various concentrations in KRH buffer for 1-2 hours at 37°C.
-
To initiate glucose uptake, add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.[1][12]
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]
-
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well.
Mandatory Visualization
Caption: this compound inhibits NaCT, reducing cytosolic citrate and modulating glycolysis and gluconeogenesis.
Caption: Workflow for assessing this compound's effect on glucose metabolism in vivo and in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols: Long-Term Stability of PF-06761281 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in the uptake of citrate from the bloodstream. By inhibiting NaCT, this compound modulates intracellular citrate levels, which are linked to key metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and gluconeogenesis.[1][2][3] Given its therapeutic potential in metabolic diseases, understanding the stability of this compound in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies.
These application notes provide a comprehensive guide to the long-term storage and stability of this compound in DMSO solution. It includes recommended storage conditions, factors that can influence its stability, and detailed protocols for assessing its integrity over time.
Factors Influencing the Stability of this compound in DMSO
Several factors can affect the stability of small molecules, including this compound, when stored in DMSO:
-
Temperature: Storage temperature is a critical factor. While lower temperatures generally slow down degradation, the optimal temperature needs to be determined. Vendor recommendations for this compound in DMSO are typically -20°C or -80°C for long-term storage.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.[4] Studies have shown that water is a more significant contributor to compound degradation than oxygen.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can impact compound stability. It is advisable to prepare single-use aliquots to minimize the number of freeze-thaw cycles. However, some studies on diverse compound libraries have shown no significant compound loss after multiple freeze-thaw cycles.[5]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds. It is recommended to store solutions in amber vials or in the dark.
Quantitative Data Summary
While specific long-term stability data for this compound is not extensively published, the following tables provide representative stability data for diverse sets of small molecules stored in DMSO under various conditions. This data can serve as a general guideline for what to expect and for designing stability studies for this compound.
Disclaimer: The following data is based on studies of various compound libraries and is intended for illustrative purposes only. The actual stability of this compound should be determined experimentally using the protocols outlined below.
Table 1: General Long-Term Stability of Small Molecules in DMSO at Low Temperatures
| Storage Temperature | Duration | Purity (% Remaining) | Reference |
| -20°C | 1 month | >95% | General Vendor Recommendation |
| -20°C | 6 months | >90% | General Vendor Recommendation |
| -80°C | 6 months | >98% | General Vendor Recommendation |
| 4°C | 2 years | ~85% (in DMSO/water 90/10) | [6] |
Table 2: Accelerated Stability of a Diverse Compound Library in DMSO at 40°C
| Duration (Weeks) | Purity (% Remaining) | Reference |
| 0 | 100% | [7] |
| 3 | >95% | [7] |
| 9 | >90% | [7] |
| 17 | >85% | [7] |
| 26 | >80% | [7] |
Signaling Pathway of this compound
This compound inhibits the sodium-coupled citrate transporter (NaCT/SLC13A5), which is located on the plasma membrane of cells, particularly hepatocytes. This transporter facilitates the uptake of citrate from the extracellular space into the cytosol. Once inside the cell, citrate serves as a key metabolic intermediate. The inhibition of this process by this compound leads to a reduction in intracellular citrate levels, thereby affecting downstream metabolic pathways.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the long-term stability of this compound in a DMSO solution. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable method for quantifying small molecules.
Objective
To determine the long-term stability of this compound in DMSO solution under various storage conditions (e.g., -20°C and -80°C) over an extended period.
Materials
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a C18 column
Experimental Workflow
Figure 2: Experimental workflow for stability assessment.
Protocol
1. Preparation of Stock Solution (T=0)
1.1. Accurately weigh a sufficient amount of this compound solid to prepare a 10 mM stock solution in anhydrous DMSO. 1.2. Dissolve the compound completely in the required volume of anhydrous DMSO in a volumetric flask. Ensure the solution is homogenous by vortexing. 1.3. This initial solution serves as the time zero (T=0) reference standard.
2. Aliquoting and Storage
2.1. Immediately after preparation, aliquot the 10 mM stock solution into multiple small-volume, amber glass vials. This minimizes the headspace and protects the compound from light. 2.2. Tightly cap the vials. 2.3. Divide the aliquots into two sets for storage at -20°C and -80°C. 2.4. For each temperature, prepare enough aliquots for all planned time points (e.g., 0, 1, 3, 6, and 12 months), with triplicate samples for each time point.
3. Sample Analysis by HPLC-UV
3.1. HPLC Method Development (if necessary):
- Develop a reverse-phase HPLC method capable of separating this compound from potential degradants.
- A C18 column is a good starting point.
- A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Determine the optimal detection wavelength for this compound using a UV-Vis spectrophotometer or a photodiode array detector.
3.2. Analysis at Each Time Point:
- At each designated time point, remove three aliquots from each storage temperature.
- Allow the vials to thaw completely and equilibrate to room temperature.
- Vortex the solutions to ensure homogeneity.
- Prepare the samples for HPLC analysis by diluting them to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.
- Analyze the T=0 samples at the beginning of the study.
- Inject the samples onto the HPLC system and record the chromatograms.
4. Data Analysis and Interpretation
4.1. For each chromatogram, determine the peak area of the parent this compound compound. 4.2. Calculate the average peak area from the triplicate injections for each time point and storage condition. 4.3. Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
4.4. Summarize the results in a table and plot the percentage of this compound remaining versus time for each storage condition. 4.5. A compound is generally considered stable if the percentage remaining is within a predefined limit (e.g., ≥90%).
Conclusion
Ensuring the stability of this compound in DMSO is fundamental for the integrity of research findings. By adhering to proper storage conditions, such as using anhydrous DMSO, preparing single-use aliquots, and storing at or below -20°C in the dark, researchers can minimize degradation. The provided protocol offers a robust framework for experimentally verifying the long-term stability of this compound, thereby ensuring the reliability of data generated in studies investigating its therapeutic potential.
References
- 1. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and neurons and is responsible for transporting citrate from the blood into cells.[3][4] By inhibiting NaCT, this compound modulates cellular citrate levels, a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol synthesis.[3][5] Inhibition of NaCT has been proposed as a therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[6][7]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its potential use in in vivo imaging studies. While in vivo studies using radiolabeled citrate with this compound have been conducted, to date, no published studies have utilized a radiolabeled version of this compound for direct imaging.[7][8] Therefore, the imaging protocols provided are prospective and based on established methodologies for similar small molecule inhibitors.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of NaCT (SLC13A5).[3][6] Its inhibitory potency is dependent on the concentration of citrate, suggesting that it binds to a site on the transporter that is distinct from the citrate binding site and that its binding is influenced by the conformational state of the transporter.[3][6] By blocking the uptake of extracellular citrate, this compound can alter downstream metabolic pathways that rely on cytoplasmic citrate.
Signaling Pathway Diagram
Caption: Mechanism of NaCT inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro IC50 Values of this compound
| Target | Cell Line | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK293 | 0.51 | [1] |
| NaDC1 | HEK293 | 13.2 | [1] |
| NaDC3 | HEK293 | 14.1 | [1] |
Table 2: In Vitro IC50 Values for Citrate Uptake Inhibition
| Species | Cell Type | IC50 (µM) | Reference |
| Rat | Hepatocytes | 0.12 | [9] |
| Mouse | Hepatocytes | 0.21 | [9] |
| Human | Hepatocytes | 0.74 | [9] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of [14C]-Citrate Uptake (Established Method)
This protocol is based on published studies demonstrating the in vivo efficacy of this compound in inhibiting citrate uptake in the liver and kidney.[7][8]
Objective: To measure the dose-dependent inhibition of radiolabeled citrate uptake in target tissues following administration of this compound.
Materials:
-
This compound
-
[14C]-Citrate
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Experimental animals (e.g., C57BL/6 mice)
-
Scintillation counter and vials
-
Tissue homogenizer
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare solutions of this compound in the vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle to the animals via oral gavage.
-
-
Radiotracer Administration:
-
At a specified time post-dose (e.g., 60 minutes), administer a bolus of [14C]-citrate intravenously.
-
-
Tissue Collection:
-
At a predetermined time after [14C]-citrate administration (e.g., 5 minutes), euthanize the animals.
-
Rapidly dissect the liver and kidneys.
-
-
Sample Processing and Analysis:
-
Weigh the collected tissues.
-
Homogenize the tissues.
-
Measure the radioactivity in an aliquot of the tissue homogenate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of [14C]-citrate uptake for each dose group relative to the vehicle control group.
-
Determine the dose-response relationship.
-
Protocol 2: Prospective Radiolabeling of this compound for PET Imaging
This is a hypothetical protocol for the radiolabeling of this compound with Carbon-11, a common positron emitter for PET imaging.
Objective: To synthesize [11C]this compound for use in in vivo PET imaging studies.
Proposed Radiolabeling Strategy: The structure of this compound contains a methyl group on the pyridine (B92270) ring, which could be a target for radiolabeling with [11C]methyl iodide or [11C]methyl triflate. This would involve the synthesis of a suitable precursor molecule (desmethyl-PF-06761281).
Materials:
-
Desmethyl-PF-06761281 precursor
-
[11C]CO2 produced from a cyclotron
-
Reagents for conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf
-
Automated radiochemistry synthesis module
-
HPLC for purification
-
Quality control equipment (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Precursor Synthesis: Synthesize and purify the desmethyl precursor of this compound.
-
[11C] Production: Produce [11C]CO2 using a medical cyclotron.
-
[11C]Methylating Agent Synthesis: Convert [11C]CO2 to a reactive methylating agent such as [11C]CH3I or [11C]CH3OTf within an automated synthesis module.
-
Radiolabeling Reaction: React the desmethyl precursor with the [11C]methylating agent under optimized conditions (temperature, solvent, base) to form [11C]this compound.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound.
-
Formulation: Formulate the purified [11C]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
Caption: Proposed workflow for the radiosynthesis of [11C]this compound.
Protocol 3: Prospective In Vivo PET/CT Imaging with [11C]this compound
This is a generalized protocol for a preclinical PET/CT imaging study using the hypothetically radiolabeled [11C]this compound.
Objective: To visualize the biodistribution and quantify the uptake of [11C]this compound in target organs, primarily the liver, and to assess target engagement.
Materials:
-
[11C]this compound in sterile injectable formulation
-
Experimental animals (e.g., rats or mice)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheters for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to reduce metabolic variability.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in a tail vein for radiotracer injection.
-
Position the animal on the scanner bed with a heating pad to maintain body temperature.
-
-
Imaging Protocol:
-
Perform a baseline CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [11C]this compound (e.g., 5-10 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the liver, kidneys, and other organs of interest on the CT images and project them to the dynamic PET data.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis of radiotracer uptake.
-
-
Blocking Study (for target engagement):
-
To confirm specific binding to NaCT, a parallel group of animals can be pre-treated with a high dose of non-radiolabeled this compound before the injection of [11C]this compound.
-
A significant reduction in the uptake of the radiotracer in the liver in the pre-treated group would indicate specific binding.
-
Caption: Workflow for a preclinical PET/CT imaging study.
References
- 1. Efficient radiolabeling of mesoporous silica nanoparticles for single-cell PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of radiolabeled congeners of the carbomers: (14)C-labeled poly(acrylic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Scientists Expand PET Imaging Options Through Simpler Chemistry | The University of Arizona Health Sciences [healthsciences.arizona.edu]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing PF-06761281 concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments for maximum inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective allosteric inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5)[1][2]. Its inhibitory potency is state-dependent and can be influenced by the ambient concentration of citrate[3][4][5]. This means the conformation of the transporter, as influenced by citrate binding, affects the binding and efficacy of this compound.
Q2: I am not seeing the expected level of inhibition. What are some potential causes?
A2: Several factors could contribute to lower-than-expected inhibition. Consider the following:
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Citrate Concentration: The inhibitory potency of this compound is dependent on the citrate concentration in your assay medium[3][4][5]. Ensure you have a consistent and known concentration of citrate in your experiments to obtain reproducible results.
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Cell Line Expression of SLC13A5: The expression level of SLC13A5 can vary significantly between different cell lines[6]. It is crucial to use a cell line with robust and confirmed expression of the transporter. We recommend verifying SLC13A5 expression in your chosen cell line via qPCR or Western blot.
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Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle solvent and further diluted in your assay medium to the final working concentration. Precipitation of the compound will lead to a lower effective concentration. It is recommended to prepare fresh dilutions for each experiment.
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Assay Conditions: Factors such as pH, ion concentrations (especially sodium), and incubation times can all influence transporter activity and inhibitor potency. Refer to the detailed experimental protocol below for optimized conditions.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined by performing a dose-response experiment to calculate the IC50 value (the concentration at which 50% of the transporter activity is inhibited) in your specific experimental system. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a selective inhibitor for NaCT (SLC13A5) with more than 20-fold selectivity over the related dicarboxylate transporters NaDC1 and NaDC3[2]. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential off-target effects in your specific system.
Q5: Can I use this compound in in vivo studies?
A5: Yes, this compound is an orally active compound with a suitable pharmacokinetic profile for in vivo assessment[7]. It has been shown to demonstrate dose-dependent inhibition of citrate uptake in both the liver and kidney in in vivo models[7].
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line/System | Transporter | IC50 (µM) | Reference |
| HEK293 | Human NaCT (SLC13A5) | 0.51 | [1][2] |
| HEK293 | Human NaDC1 | 13.2 | [1] |
| HEK293 | Human NaDC3 | 14.1 | [1] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [1] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [1] |
| Human Hepatocytes | Human NaCT | 0.74 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a ¹⁴C-Citrate Uptake Assay
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of NaCT/SLC13A5 activity in a selected cell line.
Materials:
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Cell line expressing SLC13A5 (e.g., HEK293-SLC13A5, HepG2)
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Cell culture medium
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This compound
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Vehicle (e.g., DMSO)
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[¹⁴C]-Citrate
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Uptake Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.4)
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Wash Buffer (ice-cold PBS)
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Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
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Scintillation cocktail
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Scintillation counter
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Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
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Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
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Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare serial dilutions of this compound in Uptake Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Also, prepare a vehicle control.
-
Pre-incubation with Inhibitor:
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Aspirate the cell culture medium from the wells.
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Wash the cells once with Uptake Buffer.
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Add the this compound serial dilutions or vehicle control to the respective wells.
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Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
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Initiation of Citrate Uptake:
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To each well, add Uptake Buffer containing a fixed concentration of [¹⁴C]-Citrate (e.g., at its Km value for the transporter).
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Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for your cell line.
-
-
Termination of Uptake:
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Rapidly aspirate the uptake solution.
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Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular [¹⁴C]-Citrate.
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-
Cell Lysis and Scintillation Counting:
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Add Lysis Buffer to each well and incubate to ensure complete cell lysis.
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Transfer the lysate to scintillation vials.
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Add scintillation cocktail to each vial.
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Measure the radioactivity in a scintillation counter.
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Data Analysis:
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Subtract the background radioactivity (from wells with a high concentration of a known inhibitor or from non-transfected cells) from all measurements.
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Normalize the data to the vehicle control (representing 100% activity).
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
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Mandatory Visualizations
Caption: Signaling pathway of citrate transport via NaCT (SLC13A5) and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bioivt.com [bioivt.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with PF-06761281 solubility in aqueous solutions
Welcome to the technical support center for PF-06761281. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: Low aqueous solubility can be a challenge. Here are several steps to troubleshoot this issue:
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pH Adjustment: this compound is a dicarboxylic acid. The solubility of dicarboxylic acids typically increases in a basic environment due to the deprotonation of the carboxylic acid groups, forming a more soluble salt. Try incrementally increasing the pH of your buffer with a suitable base (e.g., NaOH) and observe for dissolution.
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Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be mindful of the compound's stability at higher temperatures.
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Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down powder aggregates and enhance dissolution.
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Co-solvents: If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
Q2: I've dissolved this compound, but it precipitates out of solution over time.
A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is unstable under the current storage conditions.
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Check Final Concentration: The concentration of your solution may be too high for the chosen aqueous buffer. Try preparing a more dilute solution.
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Storage Conditions: Store your aqueous solution appropriately. For short-term storage, refrigeration at 4°C is often suitable. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.
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Buffer Composition: Components of your buffer system could be interacting with this compound, leading to precipitation. If possible, try a simpler buffer system to identify potential incompatibilities.
Q3: I need to prepare a stock solution of this compound. What is the recommended solvent?
A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[1] A stock solution of 10 mM in DMSO has been reported.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] It is a dicarboxylic acid that has been investigated for its potential in metabolic disease research due to its ability to reduce fasting plasma glucose concentrations.[1][2]
Q2: What are the known physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
Q3: Is this compound soluble in water?
A3: While detailed public data is limited, some suppliers offer a 10 mM solution of this compound in water, indicating that it has some degree of aqueous solubility.[3][4] However, achieving higher concentrations in aqueous buffers may require optimization of conditions such as pH.
Q4: How should I store this compound?
A4: For the solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[1] If dissolved in a solvent, it is best to store aliquots at -80°C for up to 6 months.[1]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 283.28 g/mol | [1] |
| Formula | C13H17NO6 | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Aqueous Solubility | A 10 mM solution in water is commercially available. | [3][4] |
Experimental Protocols & Visualizations
General Protocol for Dissolving this compound in Aqueous Buffer
This protocol provides a general workflow for preparing an aqueous solution of this compound.
Troubleshooting Workflow for Solubility Issues
This diagram outlines the logical steps to take when encountering solubility problems with this compound.
References
- 1. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
How to mitigate off-target effects of PF-06761281
Welcome to the technical support center for PF-06761281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help mitigate its off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), which is encoded by the SLC13A5 gene. It is not a kinase inhibitor. Its primary function is to block the uptake of citrate from the extracellular space into cells.
Q2: What are the known off-targets of this compound?
A2: The primary known off-targets of this compound are other members of the solute carrier 13 (SLC13) family, specifically the sodium-dependent dicarboxylate transporters NaDC1 (encoded by SLC13A2) and NaDC3 (encoded by SLC13A3).[1][2] this compound exhibits greater than 20-fold selectivity for NaCT over NaDC1 and NaDC3.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[3] This means its inhibitory potency is dependent on the concentration of the natural substrate, citrate.[3]
Q4: Why is it important to consider the off-target effects on NaDC1 and NaDC3?
A4: NaDC1 and NaDC3 are responsible for transporting dicarboxylates such as succinate (B1194679) and α-ketoglutarate, which are key intermediates in the Krebs cycle. Off-target inhibition of these transporters can disrupt cellular metabolism, potentially confounding experimental results and leading to misinterpretation of the specific effects of NaCT/SLC13A5 inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and provides steps to diagnose and mitigate them.
Issue 1: Unexpected Changes in Cellular Metabolism Unrelated to Citrate Uptake
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Observation: You observe significant alterations in metabolic pathways primarily dependent on dicarboxylates (e.g., succinate), such as changes in cellular respiration or signaling related to succinate receptors, even at concentrations where citrate uptake is only partially inhibited.
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Potential Cause: This may be due to the off-target inhibition of NaDC1 and/or NaDC3 by this compound.
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Troubleshooting Steps:
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Substrate-Specific Uptake Assays: Perform parallel radiolabeled uptake assays using both [14C]-citrate (for NaCT) and [14C]-succinate (for NaDC1/3) to determine the relative inhibition of each transporter at your experimental concentration of this compound.
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Concentration Optimization: Titrate this compound to the lowest effective concentration that provides sufficient inhibition of NaCT while minimizing the inhibition of NaDC1 and NaDC3. Refer to the IC50 values in Table 1 to guide your concentration selection.
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Cell Line Selection: If possible, use cell lines with a high ratio of SLC13A5 to SLC13A2/SLC13A3 expression. Hepatocyte-derived cell lines like HepG2 are known to have high SLC13A5 expression.[4] Conversely, some kidney or intestinal cell lines may have higher relative expression of NaDC1.
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Genetic Knockout/Knockdown Controls: Use SLC13A5 knockout or knockdown cell lines as a control. Any remaining effect of this compound in these cells can be attributed to off-target effects. CRISPR-generated SLC13A5 knockout cell lines are valuable tools for this purpose.[5]
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Issue 2: Inconsistent Inhibitory Potency of this compound Across Different Experiments or Cell Types
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Observation: The IC50 of this compound for inhibiting citrate uptake varies significantly between experiments.
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Potential Cause: Due to its state-dependent allosteric mechanism, the potency of this compound is influenced by the ambient citrate concentration in your assay medium.[3]
-
Troubleshooting Steps:
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Standardize Citrate Concentration: Ensure that the citrate concentration in your experimental buffer or medium is consistent across all experiments.
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Characterize Citrate Dependence: Perform dose-response curves for this compound at different fixed concentrations of extracellular citrate to understand how it affects the inhibitor's potency in your specific system.
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Consider Endogenous Substrate Production: Be aware that cells may secrete citrate, which can alter the local concentration and affect the inhibitor's performance. Pre-washing cells and performing uptake assays in a defined buffer can help to control for this.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | Gene | Substrate(s) | Cell Line | IC50 (µM) | Selectivity vs. NaCT |
| NaCT | SLC13A5 | Citrate | HEK293 | 0.51 | - |
| NaDC1 | SLC13A2 | Dicarboxylates (e.g., Succinate) | HEK293 | 13.2 | ~26-fold |
| NaDC3 | SLC13A3 | Dicarboxylates (e.g., Succinate) | HEK293 | 14.1 | ~28-fold |
Data compiled from MedchemExpress and Probechem Biochemicals.[1][2]
Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay for NaCT (SLC13A5) Activity
This protocol is adapted for use in HEK293 cells overexpressing SLC13A5.
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Cell Plating: Seed HEK293-SLC13A5 expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with a choline-based buffer (in mM: 140 Choline (B1196258) Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with Tris). This step removes endogenous substrates and sodium.
-
Pre-incubation with Inhibitor: Add choline buffer containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. Initiate the uptake by adding a sodium-based buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with Tris) containing a fixed concentration of [14C]-citrate (e.g., 100 µM) and the corresponding concentration of this compound or vehicle.
-
Uptake Incubation: Incubate the plate at 37°C with gentle rocking for a predetermined time (e.g., 30 minutes).
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Termination of Uptake: Stop the uptake by aspirating the radioactive buffer and washing the cells four times with ice-cold choline buffer.
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Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.4 ml of 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Normalize the counts to the protein concentration in each well. Compare the uptake in the presence of this compound to the vehicle control to determine the percent inhibition.
Protocol 2: [14C]-Succinate Uptake Assay for NaDC1/3 Activity
This protocol is designed to measure the activity of the off-target transporters.
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Cell Plating: Seed HEK293 cells overexpressing either SLC13A2 (NaDC1) or SLC13A3 (NaDC3) in a 24-well plate.
-
Cell Wash: Follow the same washing procedure as in Protocol 1 with a choline-based buffer.
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Pre-incubation with Inhibitor: Pre-incubate the cells with this compound or vehicle control in choline buffer for 30 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding a sodium-based buffer containing a fixed concentration of [14C]-succinate (e.g., 10 µM) and the inhibitor or vehicle.
-
Uptake Incubation: Incubate for a shorter duration suitable for dicarboxylate uptake (e.g., 5-10 minutes) at 37°C.
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Termination and Lysis: Follow the same termination and lysis steps as in Protocol 1.
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Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on succinate uptake.
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Selectivity profile of this compound for its target and off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tessresearch.org [tessresearch.org]
Addressing experimental reproducibility with PF-06761281
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding the experimental use of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2][3] It functions as an allosteric, state-dependent inhibitor.[4][5] This means its inhibitory potency is influenced by the concentration of citrate, the natural substrate of the transporter.[4][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for NaCT (SLC13A5) over other related dicarboxylate transporters like NaDC1 and NaDC3.[1][2] The IC50 value for HEKNaCT is 0.51 µM, while for HEKNaDC1 and HEKNaDC3, the IC50 values are significantly higher at 13.2 µM and 14.1 µM, respectively, indicating over 20-fold selectivity.[1][2]
Q3: In which experimental systems has this compound been used?
This compound has been utilized in a variety of experimental systems, including:
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Cell-based assays: HEK293 cells expressing NaCT, and HepG2 cells which endogenously express the transporter.[5][6]
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In vivo studies: It has been shown to be orally active and has been used in mice to demonstrate dose-dependent inhibition of citrate uptake in the liver and kidney.[2][3]
Q4: How does the allosteric and state-dependent nature of this compound affect experimental design?
The inhibitory activity of this compound is dependent on the ambient citrate concentration.[4][5] Higher citrate concentrations can lead to increased inhibitory potency.[5] This is a critical factor to consider when designing experiments and interpreting results, as variations in citrate levels in culture media or in vivo can impact the observed efficacy of the inhibitor.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
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Potential Cause 1: Inconsistent citrate concentration.
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Troubleshooting Step: Carefully control and standardize the citrate concentration in your assay buffer or cell culture medium across all experiments. Consider measuring the citrate concentration if possible. The inhibitory potency of this compound is highly dependent on ambient citrate levels.[4][5]
-
-
Potential Cause 2: Different cell lines or expression levels of NaCT.
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Troubleshooting Step: Ensure you are using the same cell line with a consistent passage number. If using transfected cells, verify the expression level of SLC13A5 (NaCT) as variations can affect inhibitor potency.
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Potential Cause 3: Inaccurate compound concentration.
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Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use freshly prepared solutions for each experiment.
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Issue 2: Lower than expected inhibition of citrate uptake in a cell-based assay.
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Potential Cause 1: Low ambient citrate concentration.
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Troubleshooting Step: As this compound is a state-dependent inhibitor, its potency can be lower at very low citrate concentrations.[4][5] Consider performing a citrate dose-response curve in the presence of a fixed concentration of this compound to understand this relationship in your specific system.
-
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Potential Cause 2: Cell health and viability.
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Troubleshooting Step: Assess the health and viability of your cells. Poor cell health can lead to compromised transporter function and unreliable assay results.
-
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Potential Cause 3: Presence of other transporters.
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Troubleshooting Step: While this compound is selective, other transporters might contribute to citrate uptake in your specific cell type. Characterize the contribution of NaCT to total citrate uptake in your model system.
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Issue 3: Inconsistent results in in vivo studies.
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Potential Cause 1: Variability in oral bioavailability.
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Troubleshooting Step: Ensure consistent formulation and administration of this compound. Factors such as fasting state and diet of the animals can influence oral absorption.
-
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Potential Cause 2: Differences in animal strain, age, or sex.
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Troubleshooting Step: Standardize the animal model used. Report the strain, age, and sex of the animals in your experimental records.
-
-
Potential Cause 3: Timing of sample collection.
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Troubleshooting Step: The pharmacokinetic profile of this compound will determine the optimal time for sample collection to observe maximum target engagement. Conduct a pharmacokinetic study to determine the Cmax and Tmax in your model.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK293 | [14C]-Citrate Uptake | 0.51 | [1][2] |
| NaDC1 | HEK293 | [14C]-Citrate Uptake | 13.2 | [1] |
| NaDC3 | HEK293 | [14C]-Citrate Uptake | 14.1 | [1] |
| NaCT | Rat Hepatocytes | [14C]-Citrate Uptake | 0.12 | [1] |
| NaCT | Mouse Hepatocytes | [14C]-Citrate Uptake | 0.21 | [1] |
| NaCT | Human Hepatocytes | [14C]-Citrate Uptake | 0.74 | [1] |
Experimental Protocols
1. Cell-Based [14C]-Citrate Uptake Assay
This protocol is a generalized procedure based on methodologies described in the literature.[4][6]
-
Cell Culture:
-
Culture HEK293 cells stably expressing human SLC13A5 (NaCT) or HepG2 cells in appropriate media.
-
Plate cells in 24-well or 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with a pre-warmed sodium-containing buffer (e.g., NaCl buffer, pH 7.5).
-
Pre-incubate the cells for 10-30 minutes at 37°C with varying concentrations of this compound in the sodium-containing buffer.
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Initiate the uptake by adding a solution containing [14C]-citrate (e.g., 2-7 µM) and the corresponding concentration of this compound.
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Terminate the uptake by aspirating the uptake solution and washing the cells rapidly three times with ice-cold sodium-free buffer (e.g., choline (B1196258) chloride-based buffer).
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
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Determine the amount of [14C]-citrate taken up by the cells using liquid scintillation counting.
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Normalize the counts to the protein concentration in each well.
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2. In Vivo Inhibition of [14C]-Citrate Uptake
This protocol is a generalized procedure based on methodologies described in the literature.[3]
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Animal Model:
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Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
-
Procedure:
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Administer this compound orally at the desired doses.
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At a specified time point after dosing, administer a tracer dose of [14C]-citrate intravenously.
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After a short circulation time (e.g., 2-5 minutes), collect blood and tissues of interest (e.g., liver and kidney).
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Process the tissue samples (e.g., homogenization) to measure the amount of [14C]-citrate uptake.
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Analyze the radioactivity in plasma and tissue homogenates using liquid scintillation counting.
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Calculate the tissue-to-plasma ratio of [14C]-citrate to determine the extent of inhibition.
-
Visualizations
Caption: Mechanism of this compound action on the NaCT (SLC13A5) transporter.
Caption: Workflow for a cell-based [14C]-citrate uptake assay.
Caption: Troubleshooting logic for variable IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Results with PF-06761281: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate smoother experimental workflows and more accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).[1] It functions as a state-dependent, allosteric inhibitor.[2][3] This means its inhibitory potency is highly dependent on the concentration of citrate, the natural substrate of the transporter.[2][3]
Q2: Why am I observing variable inhibitory effects of this compound in my experiments?
A2: The most likely reason for variability is the allosteric and state-dependent nature of this compound's inhibition. The concentration of citrate in your experimental system will directly influence the inhibitor's potency.[2][3] Unexpectedly, the inhibitory potency of this compound can be higher with increasing citrate concentrations.[4] Therefore, it is crucial to precisely control and report the citrate concentration in your assays.
Q3: Is this compound selective for a particular species?
A3: While this compound is a potent inhibitor of human NaCT, it is important to be aware of species-specific differences in NaCT inhibitors. For instance, another commonly used inhibitor, BI01383298, is highly selective for human NaCT and does not affect the mouse transporter.[5] Ensure that this compound is the appropriate inhibitor for the species you are studying.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound solid powder should be stored at -20°C. For solutions, it is recommended to store them at -80°C. A common stock solution can be prepared in DMSO (e.g., 10 mM).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | Low citrate concentration in the assay buffer. The inhibitory effect of this compound is state-dependent and can be enhanced by citrate. | Increase the citrate concentration in your assay buffer to a physiologically relevant range. Ensure the citrate concentration is consistent across all experiments. |
| Incorrect species-specific inhibitor. The target protein may be from a species where this compound has lower affinity. | Verify the species of your experimental model and confirm the suitability of this compound. Consider using a different inhibitor if necessary. | |
| Degradation of the compound. Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from a new vial of the compound. Always follow the recommended storage conditions. | |
| High variability between replicate experiments | Inconsistent citrate concentrations. Minor variations in citrate levels between assays can lead to significant differences in inhibition. | Prepare a large batch of assay buffer with a fixed citrate concentration to be used for all related experiments. |
| Cell health and density. Variations in cell health or plating density can affect transporter expression and activity. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. | |
| No inhibitory effect observed | Use of parental cell line without NaCT expression. The cell line used may not endogenously express SLC13A5. | Use a cell line known to express SLC13A5 (e.g., HepG2) or a cell line recombinantly overexpressing the transporter. |
| Solubility issues. The compound may not be fully dissolved in the assay medium. | Ensure complete dissolution of the compound in the vehicle (e.g., DMSO) before diluting it into the aqueous assay buffer. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Target | IC50 (µM) | Species | Reference |
| HEK-NaCT | NaCT (SLC13A5) | 0.51 | Human | [1][6] |
| HEK-NaDC1 | NaDC1 (SLC13A2) | 13.2 | Human | [1][6] |
| HEK-NaDC3 | NaDC3 (SLC13A3) | 14.1 | Human | [1][6] |
| Rat Hepatocytes | NaCT (Slc13a5) | 0.12 | Rat | [1] |
| Mouse Hepatocytes | NaCT (Slc13a5) | 0.21 | Mouse | [1] |
| Human Hepatocytes | NaCT (SLC13A5) | 0.74 | Human | [1] |
Note: The selectivity of this compound is over 20-fold for NaCT compared to NaDC1 and NaDC3.[7]
Experimental Protocols
Detailed Protocol for [¹⁴C]-Citrate Uptake Assay
This protocol is adapted from methodologies described in the literature for measuring NaCT activity.[5][8]
Materials:
-
Cells expressing SLC13A5 (e.g., HepG2 or HEK293-hSLC13A5)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Uptake Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5
-
Wash Buffer (Choline-based): 140 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled citric acid
-
This compound
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding: Seed cells in culture plates at an appropriate density to reach 80-90% confluency on the day of the assay.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed Uptake Buffer.
-
Add pre-warmed Uptake Buffer containing the desired concentration of this compound or vehicle control.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing a mixture of [¹⁴C]-citrate and unlabeled citrate at the desired final concentration in Uptake Buffer.
-
Aspirate the pre-incubation solution.
-
Add the uptake solution to initiate the transport.
-
-
Uptake Termination:
-
After the desired uptake time (e.g., 5-30 minutes), rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Allosteric inhibition of the NaCT transporter by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 8. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling PF-06761281
Welcome to the technical support center for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the sodium-coupled citrate transporter (NaCT/SLC13A5).[1] It functions as an allosteric, state-dependent inhibitor.[2] This means its inhibitory potency is influenced by the concentration of citrate.[2] By blocking NaCT, this compound prevents the uptake of extracellular citrate into cells.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both solid powder and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | Store in a sealed container, away from moisture. |
| 4°C | 6 Months | For short-term storage. | |
| In Solvent | -80°C | 6 Months | |
| -20°C | 1 Month |
Q3: How should I prepare a stock solution of this compound?
For initial stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution in DMSO is a common starting point. Some suppliers may also offer pre-dissolved solutions in water.[3] When preparing aqueous solutions, it is important to assess the solubility and stability in your specific buffer system.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 283.28 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | >98% (typically analyzed by HPLC) |
| IC50 (HEK-NaCT) | 0.51 µM |
| IC50 (HEK-NaDC1) | 13.2 µM |
| IC50 (HEK-NaDC3) | 14.1 µM |
| Solubility in DMSO | 10 mM |
IC50 values indicate the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The higher selectivity for NaCT over NaDC1 and NaDC3 is a key feature of this compound.[4]
Experimental Protocols
Citrate Uptake Assay using Radiolabeled Citrate
This protocol is a standard method to assess the inhibitory activity of this compound on NaCT-mediated citrate uptake.
Materials:
-
Cells expressing the target transporter (e.g., primary hepatocytes or HEK293 cells overexpressing SLC13A5)
-
Plating medium (e.g., Williams E medium with supplements)
-
This compound
-
[1,5-¹⁴C]-citrate (radiolabeled citrate)
-
Unlabeled citrate
-
Phosphate-buffered saline (PBS)
-
RIPA buffer
-
Scintillation cocktail (e.g., Optiphase Supermix)
-
Scintillation counter
Methodology:
-
Cell Seeding: Plate the cells in a suitable multi-well plate and allow them to attach and form a monolayer.
-
Compound Incubation: On the day of the experiment, treat the cells with varying concentrations of this compound in the appropriate media. Incubate for 30 minutes.
-
Citrate Uptake: Add a mixture of unlabeled citrate and [¹⁴C]-labeled citrate to each well to achieve the desired final citrate concentration.
-
Incubation: Incubate the cells for a defined period to allow for citrate uptake (e.g., 40 minutes for human hepatocytes).
-
Stopping the Reaction: To stop the uptake, wash the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding RIPA buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
Signaling Pathway and Experimental Workflows
The inhibition of SLC13A5 by this compound has direct consequences on cellular metabolism. The following diagrams illustrate the affected signaling pathway and a general experimental workflow.
Caption: General experimental workflow for using this compound.
References
- 1. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PF-06761281 Assays and the Critical Role of Citrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). A critical experimental parameter to control in assays involving this compound is the ambient citrate concentration, which significantly impacts its inhibitory potency. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] While it competes with citrate for the substrate-binding site, its inhibitory potency is paradoxically increased in the presence of higher citrate concentrations.[2][3] This suggests that this compound preferentially binds to a specific conformation of the transporter that is induced or stabilized by citrate binding.
Q2: Why is controlling citrate concentration so important in my this compound assays?
A2: The inhibitory activity of this compound is highly dependent on the ambient citrate concentration.[1] Variations in citrate levels between experiments or even within an assay can lead to significant changes in the measured IC50 values, resulting in poor reproducibility and inaccurate characterization of the inhibitor's potency. Consistent and controlled citrate concentrations are therefore essential for obtaining reliable data.
Q3: What are the typical citrate concentrations used in this compound assays?
A3: The optimal citrate concentration will depend on the specific assay system and experimental goals. It is crucial to maintain a consistent concentration throughout your experiments. Published studies have utilized a range of citrate concentrations. For instance, initial characterizations have been performed at various concentrations to understand the citrate-dependent inhibition. It is recommended to test a range of citrate concentrations to determine the optimal conditions for your specific cell line and experimental setup.
Q4: Can I use citrate-based buffers in my experiments?
A4: It is strongly advised to avoid citrate-based buffers (e.g., citrate-phosphate buffer) in your experimental setup. The presence of uncontrolled high concentrations of citrate will interfere with the assay and lead to misleading results regarding the potency of this compound. Use alternative buffering systems such as HEPES or Tris-HCl.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | Inconsistent citrate concentration in the assay buffer or media. | Prepare a fresh, standardized assay buffer with a precisely measured concentration of citrate for each experiment. Ensure all components of the assay medium are citrate-free unless citrate is intentionally added as a controlled variable. |
| Lower than expected potency of this compound. | The citrate concentration in the assay is too low, leading to reduced inhibitor binding. | Increase the citrate concentration in a controlled manner to enhance the inhibitory effect of this compound. Perform a citrate titration experiment to determine the optimal concentration for your assay. |
| Assay background is high or non-specific inhibition is observed. | Potential interference from components in the assay medium or serum. | If using serum, be aware that it contains endogenous levels of citrate which can vary. Consider using dialyzed serum to remove small molecules like citrate. Always run appropriate vehicle controls. |
| Difficulty in reproducing published IC50 values. | Differences in experimental protocols, particularly the citrate concentration used. | Carefully review the experimental details of the published study, paying close attention to the reported citrate concentration. Match these conditions as closely as possible in your own experiments. |
Experimental Protocols
Key Experiment: [¹⁴C]-Citrate Uptake Assay in SLC13A5-Expressing Cells
This protocol describes a common method for assessing the inhibitory activity of this compound.
Materials:
-
SLC13A5-expressing cells (e.g., HEK293-hNaCT or primary hepatocytes)
-
Control cells (not expressing SLC13A5)
-
Assay Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4)
-
[¹⁴C]-Citrate
-
This compound
-
Unlabeled (cold) citrate
-
Scintillation fluid and counter
Methodology:
-
Cell Plating: Plate SLC13A5-expressing cells and control cells in appropriate multi-well plates and grow to confluence.
-
Preparation of Assay Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [¹⁴C]-citrate in Assay Buffer at the desired final concentration.
-
Prepare a range of this compound dilutions in Assay Buffer containing a fixed concentration of unlabeled citrate. This fixed citrate concentration is a critical parameter to control.
-
-
Inhibition Assay:
-
Wash the cells twice with pre-warmed Assay Buffer.
-
Pre-incubate the cells with the this compound dilutions (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the [¹⁴C]-citrate solution (also containing this compound and unlabeled citrate).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.
-
-
Measurement:
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation fluid to the cell lysates.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the control cells (non-specific uptake) from the counts of the SLC13A5-expressing cells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Assay System | Citrate Concentration | IC50 (µM) | Reference |
| This compound | HEK-hNaCT | Not specified | 0.51 | [4][5] |
| This compound | Rat Hepatocytes | Not specified | 0.12 | [4][6] |
| This compound | Mouse Hepatocytes | Not specified | 0.21 | [4][6] |
| This compound | Human Hepatocytes | Not specified | 0.74 | [4][6] |
Note: The exact citrate concentrations for these published IC50 values are not always readily available in the provided search snippets. It is crucial to consult the primary literature for detailed experimental conditions.
Visualizations
Caption: Allosteric inhibition of SLC13A5 by this compound is dependent on citrate binding.
Caption: Workflow for a [¹⁴C]-citrate uptake assay to determine this compound IC50.
Caption: Troubleshooting logic for inconsistent this compound IC50 values.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating Target Engagement of PF-06761281 in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of PF-06761281 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: The primary cellular target of this compound is the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] this compound is a potent and selective inhibitor of this transporter.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5. Its inhibitory potency is influenced by the concentration of citrate.
Q3: What is the recommended cellular assay to validate the target engagement of this compound?
A3: The most common and direct method to validate the target engagement of this compound in cells is a radiolabeled substrate uptake assay using [14C]-citrate.[3][4][5][6] This assay measures the ability of this compound to inhibit the uptake of [14C]-citrate into cells expressing SLC13A5.
Q4: Which cell lines are suitable for this assay?
A4: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for overexpressing human SLC13A5, as they do not endogenously express the transporter.[3][7] Hepatocellular carcinoma cell lines such as HepG2 and Huh7, which endogenously express SLC13A5, can also be used.[5]
Q5: What are the expected IC50 values for this compound?
A5: The IC50 values for this compound can vary depending on the cell line and assay conditions. Reported values are summarized in the table below.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line/System | Target | IC50 (µM) |
| HEK293 cells expressing NaCT (SLC13A5) | Human SLC13A5 | 0.51[1] |
| HEK293 cells expressing NaDC1 | Human SLC13A2 | 13.2[1] |
| HEK293 cells expressing NaDC3 | Human SLC13A3 | 14.1[1] |
| Rat Hepatocytes | Rat Slc13a5 | 0.12[1] |
| Mouse Hepatocytes | Mouse Slc13a5 | 0.21[1] |
| Human Hepatocytes | Human SLC13A5 | 0.74[1] |
Experimental Protocols
Detailed Methodology for [14C]-Citrate Uptake Assay
This protocol is adapted for a 24-well plate format using HEK293 cells transiently or stably expressing human SLC13A5.
Materials:
-
HEK293 cells expressing human SLC13A5
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well plates
-
This compound stock solution (in DMSO)
-
[14C]-Citrate (specific activity ~50-60 mCi/mmol)
-
Uptake Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose, 25 mM HEPES, pH 7.5
-
Wash Buffer (Choline-based): 140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4
-
Lysis Buffer: 1% SDS in water
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed HEK293-SLC13A5 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10^5 cells/well).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in Uptake Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 0.5 mL of pre-warmed Uptake Buffer.
-
Add 200 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
[14C]-Citrate Uptake:
-
Prepare the uptake solution by diluting [14C]-citrate in Uptake Buffer to the desired final concentration (e.g., 2 µM).[3][7]
-
To initiate the uptake, add 200 µL of the [14C]-citrate uptake solution to each well (for a final volume of 400 µL).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[3][7] It is recommended to perform a time-course experiment to determine the linear range of uptake.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells four times with 1 mL of ice-cold Wash Buffer to remove extracellular [14C]-citrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add 400 µL of Lysis Buffer to each well and incubate for 20 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA) to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the [14C]-citrate uptake assay.
Troubleshooting Guide
Caption: Troubleshooting decision tree for [14C]-citrate uptake assays.
Detailed Troubleshooting Scenarios
Issue 1: High Background Signal
-
Potential Cause: Inadequate washing to remove extracellular [14C]-citrate.
-
Solution: Increase the number of wash steps (e.g., from 4 to 6) and the volume of ice-cold Wash Buffer used for each wash. Ensure rapid aspiration of the buffer between washes.
-
-
Potential Cause: Non-specific binding of [14C]-citrate to the cell monolayer or the culture plate.
-
Solution: Include a control with mock-transfected cells (lacking the SLC13A5 transporter) to determine the level of non-specific uptake and binding. If this is high, consider pre-treating the plates with a blocking agent like BSA, although this should be validated not to interfere with the assay.
-
-
Potential Cause: Contamination of reagents with radioactivity.
-
Solution: Aliquot reagents and use fresh tips for each addition to prevent cross-contamination.
-
Issue 2: Low Signal or No Transporter Activity
-
Potential Cause: Low or no expression of the SLC13A5 transporter.
-
Solution: Verify the expression of SLC13A5 in your cell line using Western blot or qPCR. For transient transfections, optimize the transfection efficiency.
-
-
Potential Cause: Poor cell health or incorrect cell density.
-
Solution: Ensure cells are healthy, within a low passage number, and form a confluent monolayer at the time of the assay. Perform a cell viability test (e.g., Trypan Blue exclusion) prior to the experiment.
-
-
Potential Cause: Sub-optimal assay conditions.
-
Solution: Optimize the uptake time to ensure you are within the linear range of transport. Also, confirm the pH and composition of the uptake and wash buffers.
-
-
Potential Cause: Inactive [14C]-citrate.
-
Solution: Check the expiration date of the radiolabeled substrate. If possible, test its activity in a different, validated system.
-
Issue 3: High Variability Between Replicates
-
Potential Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a multichannel pipette for seeding to improve consistency across the plate.
-
-
Potential Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. When adding viscous solutions like cell suspensions or lysis buffer, use reverse pipetting techniques.
-
-
Potential Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outermost wells of the plate as they are more prone to evaporation and temperature fluctuations. Instead, fill these wells with sterile buffer or water.
-
-
Potential Cause: Inconsistent timing of assay steps.
-
Solution: Use a multichannel pipette for adding and removing solutions to ensure that all wells are treated for the same duration, especially during the critical uptake and wash steps.
-
Issue 4: Inconsistent IC50 Values Across Experiments
-
Potential Cause: Variation in cell passage number.
-
Solution: Use cells within a narrow and defined passage number range for all experiments, as transporter expression levels can change with extensive passaging.
-
-
Potential Cause: Differences in reagent lots.
-
Solution: Qualify new lots of serum, media, and other critical reagents to ensure they do not alter cell growth or transporter activity.
-
-
Potential Cause: Instability of this compound stock solution.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -80°C.
-
-
Potential Cause: Pre-incubation time with the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. The Inhibitor Preincubation Effect Is Universal to SLC Transporter Assays and Is Only Partially Eliminated in the Presence of Extracellular Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. biorxiv.org [biorxiv.org]
- 6. AID 2200906 - Affinity On-target Cellular interaction: (Radiolabelled uptake assay with [14C]citrate, HEK293 cells) EUB0002721a SLC13A5 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of SLC13A5 Inhibitors: PF-06761281 and PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as solute carrier family 13 member 5 (SLC13A5): PF-06761281 and its precursor, PF-06649298. Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease, by modulating cellular citrate levels.[1][2] This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological and experimental pathways.
Introduction to this compound and PF-06649298
PF-06649298 was identified as a novel inhibitor of SLC13A5, demonstrating the potential to block citrate transport in both in vitro and in vivo models.[3][4] Subsequent optimization of this dicarboxylic acid series led to the development of this compound, a more potent and selective inhibitor with an improved pharmacokinetic profile suitable for in vivo studies.[3][4][5] Both compounds function as allosteric, state-dependent inhibitors of SLC13A5, with their inhibitory potency being influenced by the ambient citrate concentration.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory potency of this compound and PF-06649298 against SLC13A5 and related dicarboxylate transporters, as well as their efficacy in cellular models.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Assay System | IC50 (µM) | Selectivity vs. NaDC1 | Selectivity vs. NaDC3 | Reference |
| This compound | Human SLC13A5 (NaCT) | HEK293 cells | 0.51 | >25-fold | >27-fold | [6][7] |
| Human NaDC1 | HEK293 cells | 13.2 | - | - | [6] | |
| Human NaDC3 | HEK293 cells | 14.1 | - | - | [6] | |
| PF-06649298 | Human SLC13A5 (NaCT) | HEK293 cells | 0.408 | >245-fold | >245-fold | [8] |
| Human NaDC1 | HEK293 cells | >100 | - | - | [8] | |
| Human NaDC3 | HEK293 cells | >100 | - | - | [8] |
Table 2: Inhibition of Citrate Uptake in Hepatocytes (IC50)
| Compound | Species | IC50 (µM) | Reference |
| This compound | Human | 0.74 | [5][6] |
| Mouse | 0.21 | [6] | |
| Rat | 0.12 | [6] | |
| PF-06649298 | Human | 16.2 | [8] |
| Mouse | 4.5 | [8] |
In Vivo Efficacy
This compound has demonstrated dose-dependent inhibition of [14C]-citrate uptake in both the liver and kidney in vivo.[3][4][7] This inhibition of citrate transport translates to modest reductions in plasma glucose concentrations, highlighting its potential as a therapeutic agent for metabolic disorders.[3][4] In studies with diet-induced obese mice, chronic administration of PF-06649298 (250 mg/kg, twice daily for 21 days) was shown to reverse glucose intolerance.[8] This treatment also led to decreased plasma glucose and reduced hepatic triglycerides, diacylglycerides, and acyl-carnitines.[8]
Signaling and Experimental Visualizations
To better illustrate the context of this research, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison.
In Vitro [14C]-Citrate Uptake Assay in Hepatocytes
This protocol is adapted from methodologies used to characterize SLC13A5 inhibitors.[6][8]
1. Cell Culture:
-
Cryopreserved primary hepatocytes (human, mouse, or rat) are thawed and plated in collagen-coated multi-well plates.
-
Cells are allowed to attach and form a monolayer, typically for 4-6 hours, in appropriate culture medium.
2. Assay Procedure:
-
The culture medium is removed, and the cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Cells are pre-incubated with the buffer for a short period (e.g., 10 minutes) at 37°C.
-
The buffer is then replaced with a buffer containing the test inhibitor (this compound or PF-06649298) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Immediately after the addition of the inhibitor, [14C]-citrate is added to each well to initiate the uptake.
-
The cells are incubated for a defined period, typically 30 minutes, at 37°C.
3. Termination and Analysis:
-
The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents).
-
The amount of intracellular [14C]-citrate is quantified by liquid scintillation counting of the cell lysates.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a generalized procedure based on in vivo studies of metabolic disease models.[8]
1. Animal Model and Acclimation:
-
Male C57BL/6J mice are often used. To induce a disease phenotype, mice may be fed a high-fat diet for a specified period (e.g., 10-12 weeks).
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Dosing:
-
Test compounds (e.g., PF-06649298) or vehicle are administered orally (p.o.) at a specified dose and frequency for a defined treatment period (e.g., 21 days).
3. OGTT Procedure:
-
Following the treatment period, mice are fasted overnight (e.g., 16 hours) with free access to water.
-
A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
4. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) is used to compare the glucose tolerance between the treated and vehicle control groups.
Conclusion
The optimization of PF-06649298 to this compound has resulted in a more potent and selective inhibitor of SLC13A5. The enhanced in vitro activity of this compound in inhibiting citrate uptake in hepatocytes from multiple species, combined with its suitable pharmacokinetic properties for in vivo studies, positions it as a more advanced tool for investigating the therapeutic potential of SLC13A5 inhibition. The in vivo data for PF-06649298 confirms that targeting this transporter can lead to improvements in glucose metabolism, providing a strong rationale for the continued development of potent and selective inhibitors like this compound. Further head-to-head in vivo efficacy studies are warranted to fully delineate the therapeutic advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Species Reactivity of PF-06761281: A Comparative Guide for Human and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of PF-06761281, a potent and orally active inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). The following sections detail the compound's performance in human and mouse models, supported by available experimental data, to aid researchers in designing and interpreting preclinical studies.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of SLC13A5.[1] This transporter is responsible for importing citrate from the extracellular space into cells, a key process in cellular energy metabolism. By inhibiting SLC13A5, this compound modulates intracellular citrate levels, thereby impacting downstream metabolic pathways such as glycolysis, lipogenesis, and the tricarboxylic acid (TCA) cycle.
dot
Caption: SLC13A5 Signaling Pathway Inhibition by this compound.
In Vitro Efficacy: Human vs. Mouse
This compound demonstrates inhibitory activity against both human and mouse SLC13A5. However, there are notable differences in potency as indicated by the half-maximal inhibitory concentration (IC50) values obtained from in vitro citrate uptake assays in hepatocytes.
| Species | Cell Type | IC50 (µM) | Reference |
| Human | Hepatocytes | 0.74 | [2] |
| Mouse | Hepatocytes | 0.21 | [2] |
| Rat | Hepatocytes | 0.12 | [2] |
Heps: Hepatocytes
The data indicates that this compound is more potent in inhibiting the mouse and rat transporters compared to the human transporter in isolated hepatocytes.
Pharmacokinetics: A Data Gap in Human Studies
Mouse Pharmacokinetic Profile:
| Parameter | Value | Species | Route | Reference |
| Cmax | Not Reported | Mouse | Oral | |
| Tmax | Not Reported | Mouse | Oral | |
| AUC | Not Reported | Mouse | Oral | |
| Bioavailability | Orally Active | Mouse | Oral | [2] |
In Vivo Pharmacodynamics: Mouse Models
In vivo studies in mice have demonstrated the pharmacodynamic effects of this compound. Oral administration of the compound resulted in a dose-dependent inhibition of radioactive [14C]citrate uptake in both the liver and kidneys.[3] This inhibition of citrate transport led to modest reductions in plasma glucose concentrations in mice.[3]
Comparison with Alternative SLC13A5 Inhibitors
Several other molecules have been identified as inhibitors of SLC13A5, offering points of comparison for researchers.
| Compound | Target | Species Selectivity | Potency (IC50) | Mechanism of Action | Reference |
| This compound | SLC13A5 | Human, Mouse, Rat | 0.74 µM (Human Heps), 0.21 µM (Mouse Heps) | Allosteric, State-Dependent | [1][2] |
| PF-06649298 | SLC13A5 | Human, Mouse | ~4-fold less potent than this compound | Allosteric, State-Dependent | [1] |
| BI01383298 | SLC13A5 | Human specific | ~25-60 nM (Human NaCT) | Irreversible, Non-competitive | [4] |
| ETG-5773 | SLC13A5 | Human, Mouse | 160 nM (Human), 180 nM (Mouse) | Non-competitive |
This comparison highlights the diverse range of properties among SLC13A5 inhibitors, from the species-specific and highly potent BI01383298 to the cross-species active this compound.
Experimental Protocols
[14C]-Citrate Uptake Assay in Hepatocytes
This protocol outlines the general steps for assessing the inhibitory effect of this compound on citrate uptake in cultured human or mouse hepatocytes.
dot
Caption: Experimental Workflow for In Vitro [14C]-Citrate Uptake Assay.
Methodology:
-
Cell Culture: Plate primary or cryopreserved human or mouse hepatocytes in collagen-coated plates and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to the desired final concentrations in the assay buffer.
-
Assay Procedure:
-
Wash the hepatocyte monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing [14C]-citrate at a known concentration.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo [14C]-Citrate Uptake Assay in Mice
This protocol provides a general framework for assessing the in vivo efficacy of this compound in inhibiting citrate uptake in mouse tissues.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle control to the mice via oral gavage at various doses.
-
Radiotracer Injection: At a specified time point after compound administration, inject the mice with a bolus of [14C]-citrate intravenously.
-
Tissue Collection: At a predetermined time after the radiotracer injection, euthanize the mice and collect tissues of interest (e.g., liver, kidney).
-
Sample Processing and Analysis:
-
Homogenize the collected tissues.
-
Measure the radioactivity in the tissue homogenates using a scintillation counter.
-
Normalize the radioactivity to the weight of the tissue.
-
-
Data Analysis:
-
Compare the levels of [14C]-citrate in the tissues of this compound-treated mice to those of the vehicle-treated group to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable research tool for studying the role of SLC13A5 in both human and mouse systems. While it demonstrates cross-species reactivity, researchers should be mindful of the observed differences in in vitro potency, with the compound being more active against the murine transporter. The significant lack of human pharmacokinetic data necessitates caution when extrapolating findings from mouse models to predict human clinical outcomes. Further studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound in both species to enable more robust translational research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of SLC13A5 inhibitors in metabolic research
A Comparative Guide to SLC13A5 Inhibitors for Metabolic Research
Authored for: Researchers, Scientists, and Drug Development Professionals
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT), is a critical protein responsible for transporting extracellular citrate into cells.[1][2] This function places SLC13A5 at a crucial metabolic crossroads, as intracellular citrate is a key precursor for the synthesis of fatty acids and cholesterol and a regulator of cellular energy homeostasis.[2][3][4] Consequently, SLC13A5 has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][5] Pharmacological inhibition or genetic silencing of SLC13A5 has been shown to reduce hepatic lipid accumulation and improve insulin (B600854) sensitivity in preclinical models.[2] This guide provides a comparative analysis of key SLC13A5 inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting appropriate tools for their studies.
Quantitative Comparison of SLC13A5 Inhibitors
The following tables summarize the potency and selectivity of prominent SLC13A5 inhibitors based on published in vitro data. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of SLC13A5 activity.
Table 1: Inhibitor Potency (IC50) in Human and Rodent Models
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| PF-06649298 | Human SLC13A5 | HEK293 Cells | 0.408 | [6] |
| Human SLC13A5 | Human Hepatocytes | 16.2 | [6][7][8] | |
| Mouse Slc13a5 | Mouse Hepatocytes | 4.5 | [6] | |
| PF-06761281 | Human SLC13A5 | HEK293 Cells | 0.51 | [9] |
| Human SLC13A5 | Human Hepatocytes | 0.74 | [9] | |
| Mouse Slc13a5 | Mouse Hepatocytes | 0.21 | [9] | |
| Rat Slc13a5 | Rat Hepatocytes | 0.12 | [9] | |
| BI01383298 | Human SLC13A5 | Cell-based Assay | High-affinity | [5] |
Table 2: Inhibitor Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table compares the potency of inhibitors against SLC13A5 and the related sodium-coupled dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).
| Compound | Target | IC50 Value (µM) | Selectivity (Fold vs. hSLC13A5) | Reference |
| PF-06649298 | Human SLC13A5 | 0.408 | - | [6] |
| Human NaDC1 | >100 | >245x | [6] | |
| Human NaDC3 | >100 | >245x | [6] | |
| This compound | Human SLC13A5 | 0.51 | - | [9] |
| Human NaDC1 | 13.2 | ~26x | [9] | |
| Human NaDC3 | 14.1 | ~28x | [9] |
Inhibitor Insights:
-
PF-06649298 and This compound are structurally related hydroxysuccinic acid derivatives that function as allosteric, state-dependent inhibitors.[10] Their inhibitory potency can be influenced by the ambient concentration of citrate.[10]
-
PF-06649298 has demonstrated in vivo efficacy, reversing glucose intolerance and decreasing hepatic triglycerides in high-fat diet-fed mice.[6]
-
BI01383298 is a more recently identified inhibitor noted for its high affinity and species selectivity, potently inhibiting human SLC13A5 while having no effect on the murine transporter.[5] This makes it a valuable tool for studying human-specific transporter function.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the role and analysis of SLC13A5 inhibitors.
References
- 1. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-06649298 - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06761281: A Comparative Analysis of a Potent and Selective Dicarboxylate Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-06761281 with other inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential advantages in metabolic disease research.
Executive Summary
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), a key protein involved in hepatic citrate uptake.[1][2] Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) due to citrate's role as a central precursor for fatty acid and cholesterol synthesis.[3][4] this compound emerged from the optimization of an earlier dicarboxylate series, demonstrating improved potency and a pharmacokinetic profile suitable for in vivo studies.[5] This guide will compare this compound primarily with its precursor, PF-06649298, and another notable inhibitor, BI01383298, highlighting differences in potency, selectivity, and mechanism of action.
Comparative Performance Data
The inhibitory activity of this compound and other relevant compounds against dicarboxylate transporters is summarized below. The data is primarily derived from in vitro cell-based assays measuring the uptake of radiolabeled citrate.
| Compound | Target | Cell Line | IC50 (µM) | Selectivity Profile | Mechanism of Action | Reference |
| This compound | NaCT (SLC13A5) | HEK293 (overexpressing NaCT) | 0.51 | >20-fold selective over NaDC1 and NaDC3 | Allosteric, State-Dependent | [6][7] |
| NaDC1 | HEK293 (overexpressing NaDC1) | 13.2 | [6] | |||
| NaDC3 | HEK293 (overexpressing NaDC3) | 14.1 | [6] | |||
| NaCT | Rat Hepatocytes | 0.12 | [6] | |||
| NaCT | Mouse Hepatocytes | 0.21 | [6] | |||
| NaCT | Human Hepatocytes | 0.74 | [6] | |||
| PF-06649298 | NaCT (SLC13A5) | Not Specified | ~4-fold less potent than this compound | Selective for NaCT | Allosteric, State-Dependent | [8][9] |
| BI01383298 | NaCT (SLC13A5) | HepG2 (endogenous) | 0.024 | >1000-fold selective over SLC13A2/A3 | Irreversible, Non-competitive | [8][10] |
| NaCT (SLC13A5) | HEK293 (overexpressing hNaCT) | 0.056 | [10] | |||
| Mouse NaCT | HEK293 (overexpressing mNaCT) | No inhibition | Human specific | [8][10] |
Key Advantages of this compound
Based on the available data, this compound offers several advantages over other dicarboxylate transporter inhibitors:
-
Improved Potency: this compound is approximately four times more potent than its predecessor, PF-06649298.[8]
-
High Selectivity: It demonstrates significant selectivity for NaCT over other members of the SLC13 family, NaDC1 and NaDC3, minimizing off-target effects.[6][7]
-
Cross-Species Activity: Unlike the human-specific inhibitor BI01383298, this compound shows activity against rat, mouse, and human NaCT, making it a valuable tool for preclinical in vivo studies.[6][8]
-
Favorable Pharmacokinetics: It was specifically optimized for a suitable in vivo pharmacokinetic profile, enabling dose-dependent inhibition of citrate uptake in liver and kidney in animal models.[5]
-
Reversible, Allosteric Mechanism: Its allosteric and state-dependent mechanism of inhibition may offer a more nuanced and potentially safer pharmacological profile compared to the irreversible inhibition of BI01383298.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dicarboxylate transporter inhibitors.
[¹⁴C]-Citrate Uptake Assay in HEK293 Cells
This protocol is adapted from studies evaluating NaCT inhibitors in a heterologous expression system.[11]
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
- For inhibitor testing, cells are seeded in 24-well plates and transfected with a plasmid encoding the human SLC13A5 (NaCT), SLC13A2 (NaDC1), or SLC13A3 (NaDC3) transporter using a suitable transfection reagent.
2. Uptake Assay:
- 24-48 hours post-transfection, the growth medium is aspirated, and the cells are washed twice with a choline-based buffer (in mM: 140 Choline (B1196258) Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).
- Cells are then incubated with a sodium-based buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4) containing various concentrations of the test inhibitor (e.g., this compound) for a pre-incubation period of 10-30 minutes at 37°C.
- The uptake is initiated by adding the sodium buffer containing the inhibitor and a fixed concentration of [¹⁴C]-citrate (e.g., 10 µM).
- After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold choline buffer.
3. Quantification and Data Analysis:
- The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- The radioactivity in the cell lysates is measured using a liquid scintillation counter.
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
- IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
[¹⁴C]-Citrate Uptake Assay in HepG2 Cells
This protocol is used to assess inhibitor potency on endogenously expressed human NaCT.[8]
1. Cell Culture:
- HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.
- Cells are seeded in 24-well plates and allowed to reach confluence.
2. Uptake Assay:
- The assay procedure is similar to the one described for HEK293 cells.
- Briefly, cells are washed with a sodium-free buffer and then incubated with a sodium-containing buffer with or without the test inhibitors.
- [¹⁴C]-citrate is added to initiate the uptake, and the reaction is stopped after a specific time by washing with an ice-cold buffer.
3. Quantification and Data Analysis:
- Cell lysis, scintillation counting, protein quantification, and IC50 determination are performed as described for the HEK293 cell assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of NaCT (SLC13A5) in hepatic metabolism and a typical workflow for evaluating its inhibitors.
Caption: Role of NaCT (SLC13A5) in hepatic lipogenesis and glycolysis regulation.
Caption: Workflow for the development and evaluation of NaCT inhibitors.
References
- 1. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 8. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 11. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: In Vivo Performance of PF-06761281 and BI01383298
In the landscape of therapeutic development targeting metabolic diseases, the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5, has emerged as a promising target. Inhibition of NaCT is being explored as a potential strategy for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. This guide provides a detailed head-to-head comparison of two notable NaCT inhibitors, PF-06761281 and BI01383298, focusing on their in vivo performance and supported by available experimental data.
Executive Summary
This comparison reveals distinct profiles for this compound and BI01383298. While both compounds are potent inhibitors of the human NaCT, a significant disparity exists in the availability of in vivo data. This compound has demonstrated in vivo activity, showing dose-dependent inhibition of citrate uptake in preclinical models. In contrast, publicly available in vivo data for BI01383298 is currently lacking, a consequence of its high species specificity for the human transporter, which complicates preclinical evaluation in common animal models.
Mechanism of Action and In Vitro Potency
Both this compound and BI01383298 target the sodium-coupled citrate transporter (NaCT), which is primarily expressed in the liver and plays a crucial role in transporting citrate from the blood into hepatocytes. However, their specific mechanisms of inhibition and potency differ.
This compound is a potent and orally active partial selective inhibitor of NaCT.[1][2] It has been characterized as an allosteric, state-dependent inhibitor, with its inhibitory potency being influenced by the concentration of citrate.[3]
BI01383298 is a highly potent and selective inhibitor of human NaCT.[4][5] It acts as an irreversible and non-competitive inhibitor.[4][6] A key characteristic of BI01383298 is its pronounced species specificity, showing no inhibitory effect on the mouse NaCT.[4][7]
The following table summarizes the in vitro inhibitory activities of the two compounds.
| Compound | Target | Mechanism of Action | IC50 (HEK-hNaCT) | IC50 (HepG2) | Species Selectivity |
| This compound | NaCT (SLC13A5) | Allosteric, state-dependent inhibitor | 0.51 µM[1][2] | Not Reported | Active in human, rat, and mouse[1] |
| BI01383298 | Human NaCT (hSLC13A5) | Irreversible, non-competitive inhibitor | 56 nM[5] | 24 nM[5] | >1000-fold selective for human over mouse[5] |
Signaling Pathway and Experimental Workflow
The inhibition of NaCT by these compounds is intended to reduce the intracellular citrate concentration in hepatocytes. This, in turn, is expected to impact downstream metabolic pathways, such as fatty acid and cholesterol synthesis.
References
- 1. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers and Drug Development Professionals
PF-06761281 is a potent and orally active inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter plays a crucial role in hepatic metabolism by importing citrate from the blood into hepatocytes.[3][4] Inhibition of NaCT is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3] This guide provides a comprehensive overview of the selectivity profile of this compound against related transporters, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. This compound has been evaluated against other members of the SLC13 family, specifically the sodium-dependent dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), which share structural and functional similarities with NaCT.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound was assessed using human embryonic kidney 293 (HEK293) cells individually overexpressing the human transporters NaCT, NaDC1, and NaDC3. The half-maximal inhibitory concentrations (IC50) were determined by measuring the uptake of radiolabeled citrate.
| Transporter | Cell Line | IC50 (µM) | Selectivity (fold vs. NaCT) |
| NaCT (SLC13A5) | HEK-hNaCT | 0.51 | - |
| NaDC1 (SLC13A2) | HEK-hNaDC1 | 13.2 | ~26 |
| NaDC3 (SLC13A3) | HEK-hNaDC3 | 14.1 | ~28 |
Data sourced from MedchemExpress.[1][5][6]
As the data indicates, this compound is significantly more potent against NaCT, with over 20-fold selectivity against both NaDC1 and NaDC3.[2]
In addition to cell lines overexpressing the transporters, the inhibitory effect of this compound on citrate uptake was also evaluated in primary hepatocytes from different species.
| Species | Cell Type | IC50 (µM) |
| Human | Hepatocytes | 0.74 |
| Mouse | Hepatocytes | 0.21 |
| Rat | Hepatocytes | 0.12 |
Data sourced from MedchemExpress.[1][6]
Mechanism of Action: Allosteric Inhibition
Studies have revealed that this compound acts as an allosteric, state-dependent inhibitor of NaCT.[3][7] This means that its binding to the transporter is not directly competitive with the citrate substrate but rather modulates the transporter's conformation, thereby affecting its activity. The inhibitory potency of this compound has been observed to be dependent on the concentration of citrate, a characteristic feature of allosteric modulation.[3][7]
Caption: Mechanism of this compound action on the NaCT transporter in hepatocytes.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory activity of compounds against SLC13 family transporters, based on commonly used techniques.
[14C]-Citrate Uptake Assay in HEK293 Cells
This assay is designed to determine the IC50 values of test compounds against specific transporters expressed in a controlled cellular environment.
Caption: Workflow for the in vitro transporter inhibition assay.
1. Cell Culture and Seeding:
-
HEK293 cells stably expressing human NaCT, NaDC1, or NaDC3 are cultured in appropriate media.
-
Cells are seeded into 96-well microplates and allowed to adhere overnight.
2. Compound Incubation:
-
On the day of the assay, the culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are then pre-incubated for a specified time (e.g., 10-30 minutes) at 37°C with varying concentrations of this compound.
3. Substrate Uptake:
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [14C]-citrate to each well.
-
The incubation is carried out for a short, linear uptake period (e.g., 5-15 minutes) at 37°C.
4. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove any non-transported [14C]-citrate.
-
The cells are then lysed using a suitable lysis buffer.
5. Measurement and Analysis:
-
The amount of [14C]-citrate taken up by the cells is quantified by liquid scintillation counting.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (vehicle-treated) cells.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The available data demonstrates that this compound is a potent and selective inhibitor of the sodium-coupled citrate transporter NaCT (SLC13A5). Its high selectivity against the related dicarboxylate transporters NaDC1 and NaDC3 suggests a favorable off-target profile within the SLC13 family. The allosteric, state-dependent mechanism of inhibition provides a nuanced approach to modulating citrate transport. These findings underscore the potential of this compound as a valuable research tool for studying the role of NaCT in metabolic pathways and as a promising therapeutic candidate for metabolic diseases. Further studies against a broader panel of transporters would provide a more complete understanding of its overall selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
Reproducibility of findings with PF-06761281 across different laboratories
An In-depth Analysis of the Inter-Laboratory Performance of the NaCT/SLC13A5 Inhibitor PF-06761281
This guide provides a comparative analysis of the reproducibility of experimental findings with this compound, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the consistency of its performance across different reported studies. While a direct inter-laboratory comparative study on this compound has not been formally published, this guide synthesizes available data from various sources to assess the reproducibility of its key performance metric: the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several studies, primarily through in vitro cell-based assays. The reported IC50 values are summarized in the table below. It is crucial to note that this compound has been characterized as an allosteric, state-dependent inhibitor, meaning its potency is highly dependent on the concentration of the natural substrate, citrate, in the experimental setup[1]. This characteristic is a key factor to consider when comparing data across different laboratories, as variations in assay conditions can influence the measured IC50.
| Cell Line/System | Target | Reported IC50 (µM) | Source |
| HEK293 cells expressing human NaCT (HEKNaCT) | NaCT/SLC13A5 | 0.51 | MedchemExpress, Probechem[2][3] |
| HEK293 cells expressing human NaDC1 (HEKNaDC1) | NaDC1/SLC13A2 | 13.2 | MedchemExpress[2] |
| HEK293 cells expressing human NaDC3 (HEKNaDC3) | NaDC3/SLC13A3 | 14.1 | MedchemExpress[2] |
| Rat Hepatocytes | NaCT/SLC13A5 | 0.12 | MedchemExpress[2] |
| Mouse Hepatocytes | NaCT/SLC13A5 | 0.21 | MedchemExpress[2] |
| Human Hepatocytes | NaCT/SLC13A5 | 0.74 | MedchemExpress[2] |
Note: The data from MedchemExpress and Probechem are likely based on internal or publicly available studies. A direct comparison with independently published research is necessary for a comprehensive reproducibility assessment. A study by Pajor et al. (2020) qualitatively compared the inhibitory effects of this compound and another inhibitor, BI01383298, and noted that the inhibitory potency of this compound is dependent on citrate concentration, which aligns with its characterization as an allosteric inhibitor[4][5].
Experimental Protocols
The most common method for determining the inhibitory activity of this compound is the [14C]-citrate uptake assay. Below is a generalized protocol based on descriptions from available literature. Specific parameters may vary between laboratories.
[14C]-Citrate Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled citrate into cells expressing the NaCT transporter.
Materials:
-
Cells expressing the target transporter (e.g., HEK293-hNaCT, primary hepatocytes)
-
This compound
-
[14C]-Citrate
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution)
-
Scintillation fluid and counter
Generalized Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plates) and grow to an appropriate confluency.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Initiation:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period.
-
Add the [14C]-citrate (at a specific concentration, which is a critical parameter) to initiate the uptake reaction.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration.
-
Assay Termination:
-
Rapidly wash the cells with ice-cold assay buffer to remove extracellular [14C]-citrate.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Add the cell lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
NaCT/SLC13A5 Signaling Pathway
The sodium-coupled citrate transporter (NaCT/SLC13A5) plays a crucial role in cellular metabolism by transporting citrate from the extracellular space into the cytoplasm. This imported citrate serves as a key substrate for several metabolic pathways, including the synthesis of fatty acids and cholesterol, and can also be converted to acetyl-CoA for use in the tricarboxylic acid (TCA) cycle. By inhibiting NaCT, this compound effectively reduces the intracellular availability of externally derived citrate, thereby impacting these downstream metabolic processes.
Caption: The NaCT/SLC13A5 transporter imports extracellular citrate, a key metabolic substrate.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of this compound involves a series of defined steps, from cell preparation to data analysis. This workflow ensures a systematic evaluation of the inhibitor's potency.
Caption: A typical workflow for determining the IC50 value of a NaCT inhibitor.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-06761281 and Other SLC13A5/NaCT Inhibitors: A Literature Review
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PF-06761281 with other known inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This review synthesizes experimental data on their performance, details the methodologies used in key comparative studies, and visualizes the underlying mechanisms and workflows.
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5), a key protein responsible for transporting citrate from the bloodstream into cells, particularly in the liver.[1][2] Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as intracellular citrate is a crucial regulator of glycolysis and lipid synthesis.[3] This review focuses on the comparative data available for this compound against its precursor, PF-06649298, and another potent inhibitor, BI01383298.
Data Presentation: Quantitative Comparison of NaCT Inhibitors
The following tables summarize the in vitro potency of this compound, PF-06649298, and BI01383298 against NaCT and related transporters. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter's activity by 50%.
Table 1: In Vitro Potency (IC50) of NaCT Inhibitors
| Compound | Target | Cell Line / Species | IC50 Value |
| This compound | Human NaCT (SLC13A5) | HEK293 cells | 0.51 µM[1][2][4] |
| Human NaDC1 | HEK293 cells | 13.2 µM[1][4] | |
| Human NaDC3 | HEK293 cells | 14.1 µM[1][4] | |
| Human Hepatocytes | - | 0.74 µM[1] | |
| Rat Hepatocytes | - | 0.12 µM[1] | |
| Mouse Hepatocytes | - | 0.21 µM[1] | |
| PF-06649298 | Human NaCT (SLC13A5) | HEK293 cells | 0.4 - 10 µM[5] |
| Human NaCT (SLC13A5) | - | 16.2 µM[6] | |
| Human NaDC1 | HEK293 cells | > 100 µM[6] | |
| Human NaDC3 | HEK293 cells | > 100 µM[6] | |
| Mouse Hepatocytes | - | 4.5 µM[6] | |
| BI01383298 | Human NaCT (SLC13A5) | HEK293 cells | 56 nM[7][8] |
| Human NaCT (SLC13A5) | HepG2 cells | 24 nM[7][8] | |
| Human NaCT (SLC13A5) | HepG2 cells (pre-incubation) | ~100 - 197 nM[5][9][10] | |
| Mouse NaCT (Slc13a5) | HEK293 cells | > 100 µM[7] | |
| Other SLC13 Family Members | - | > 100 µM[7] |
Table 2: Mechanistic and Selectivity Comparison
| Feature | This compound | PF-06649298 | BI01383298 |
| Mechanism of Inhibition | Allosteric, State-Dependent[3][5] | Allosteric, State-Dependent[3][5] | Irreversible, Non-competitive[5][9] |
| Reversibility | Reversible | Reversible | Irreversible[5][9] |
| Species Selectivity | Active in human, rat, and mouse[1] | Active in human and mouse[6] | Human selective; no effect on mouse NaCT[5][7] |
| Selectivity over NaDC1/3 | >20-fold selective for NaCT[2] | Highly selective for NaCT[6] | >1000-fold selective for NaCT[8] |
Experimental Protocols
The primary assay used to determine the inhibitory potency of these compounds is the [¹⁴C]-Citrate Uptake Assay . This method directly measures the function of the NaCT transporter by quantifying the uptake of radiolabeled citrate into cells.
Detailed Methodology: [¹⁴C]-Citrate Uptake Assay
-
Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably overexpressing human NaCT (SLC13A5), NaDC1, or NaDC3, or human hepatoma (HepG2) cells with endogenous NaCT expression are used.
-
Cells are seeded in 6-well or 96-well plates and grown to confluence. For some experiments, cells are serum-starved for 24 hours prior to the assay.[11]
-
-
Pre-incubation Step (for irreversible inhibitors):
-
Uptake Assay:
-
The assay is initiated by adding a sodium-containing buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM Hepes/Tris, pH 7.5) containing a mixture of [¹⁴C]-citrate and varying concentrations of the test inhibitor (for reversible inhibitors).[5] For irreversible inhibitors tested with a pre-incubation step, the uptake buffer contains only [¹⁴C]-citrate.
-
The cells are incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[5][9]
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
-
Quantification:
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
-
Data Analysis:
-
The rate of citrate uptake is calculated and plotted against the inhibitor concentration.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.[5]
-
Signaling Pathways and Mechanisms
Allosteric, State-Dependent Inhibition by this compound
Unlike competitive inhibitors that bind to the same site as the substrate (citrate), this compound and PF-06649298 are allosteric, state-dependent inhibitors.[3][5] This means they bind to a different site on the NaCT transporter, and their binding affinity is dependent on the conformational state of the transporter, which is influenced by the presence of citrate.[5] The inhibitory potency of these compounds surprisingly increases with higher concentrations of citrate, suggesting they bind more tightly to a citrate-bound conformation of the transporter, locking it in an inactive state and preventing the transport cycle from completing.[5]
Allosteric, state-dependent inhibition of NaCT by this compound.
Experimental Workflow for Comparative Inhibitor Analysis
The workflow for comparing NaCT inhibitors involves parallel assays to determine their respective potencies and mechanisms of action. A typical workflow for a comparative study is depicted below.
Comparative workflow for evaluating NaCT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. BI 01383298 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PF-06761281: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). The following procedures are based on general laboratory safety principles and should be supplemented by institution-specific guidelines.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its handling and storage requirements.
Storage and Handling:
-
Storage Temperature: Store at -20°C in a sealed container, away from moisture.[1][2][3]
-
In Solvent: If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container to prevent moisture contamination.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling this compound.[4]
-
Ventilation: Handle in a well-ventilated area. If dust or aerosol generation is possible, use a local exhaust system.[4]
-
Hygiene: Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4]
Accidental Release and First Aid Measures
In the event of a spill or exposure, follow these procedures immediately.
Accidental Release:
-
Restrict Access: Cordon off the spill area to prevent entry by non-essential personnel.[5]
-
Containment: For dry spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[5] For solutions, absorb with an inert, non-combustible material.
-
Cleaning: Thoroughly clean the spill area.[5]
-
Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Environmental Protection: Prevent the spilled product from entering drains or waterways.[4][5]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation occurs, seek medical advice.[4][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
This compound Disposal Protocol
As specific disposal instructions for this compound are not publicly available, a general protocol for chemical waste disposal should be followed. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
General Disposal Steps:
-
Characterize the Waste: Determine if the waste is a solid, a solution in an aqueous or organic solvent, or a mixture with other chemicals.
-
Segregate Waste: Do not mix with incompatible waste streams.
-
Containerize and Label:
-
Place waste in a chemically resistant, leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (if any), and the approximate concentration and volume.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste. Do not dispose of this compound down the drain unless explicitly approved by your EHS department, as it is not on pre-approved lists for drain disposal.[7]
Data Presentation
Since no quantitative data for the disposal of this compound was found, the following table summarizes general safety and handling information.
| Parameter | Guideline | Source |
| Storage (Solid) | -20°C, sealed, away from moisture | [1][2][3] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1][2][3] |
| PPE | Lab coat, gloves, eye protection | [4] |
| Handling Area | Well-ventilated, local exhaust if needed | [4] |
| Spill Cleanup | Minimize dust, contain, clean, dispose as hazardous waste | [5] |
| Disposal Method | Hazardous waste stream, consult institutional EHS | [5][7] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified. The following is a generalized protocol for preparing chemical waste for disposal.
Protocol for Preparing this compound Waste for Disposal:
-
Objective: To safely containerize and label this compound waste for disposal by a certified hazardous waste management service.
-
Materials:
-
This compound waste (solid or in solution)
-
Appropriate hazardous waste container (chemically compatible, sealable)
-
Hazardous waste labels
-
Personal Protective Equipment (lab coat, gloves, safety goggles)
-
-
Procedure:
-
Don all required PPE.
-
Select a waste container that is compatible with the chemical nature of the waste (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).
-
Carefully transfer the this compound waste into the container, avoiding splashes or aerosol generation.
-
If rinsing the original container, the rinsate must also be collected as hazardous waste.
-
Securely seal the waste container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) and concentration(s)
-
The date of accumulation
-
The associated hazards (e.g., "Harmful if swallowed")
-
-
Store the sealed and labeled container in a designated satellite accumulation area until pickup by the institution's EHS department.
-
Visualizations
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling PF-06761281
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of PF-06761281, a potent inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on standard laboratory practice for handling potent, powdered chemical compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to prevent contact with dust or splashes. Should be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are recommended. Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat must be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood. |
Operational Plan: Safe Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a safety shower and eye wash station are readily accessible.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after handling.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of according to standard laboratory procedures. Air-dry the container before disposal or recycling. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container. |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
